molecular formula C10H12FNO2 B8097257 2-Fluoro-L-homophenylalanine CAS No. 1260587-26-5

2-Fluoro-L-homophenylalanine

Cat. No.: B8097257
CAS No.: 1260587-26-5
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-VIFPVBQESA-N
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Description

2-Fluoro-L-homophenylalanine is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-4-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246302
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
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Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260587-26-5
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-amino-2-fluoro-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-L-homophenylalanine: The Fluorinated Scaffold for Next-Gen Peptidomimetics and NMR Probing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-L-homophenylalanine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Engineers.

The Molecular Architect: Beyond the Standard Amino Acid

This compound (2-F-L-Hph) is a non-proteinogenic amino acid that serves as a critical tool in modern drug discovery and structural biology.[1] Chemically defined as (S)-2-amino-4-(2-fluorophenyl)butanoic acid (CAS: 246876-92-6), it represents a strategic modification of the natural amino acid L-homophenylalanine.

While L-homophenylalanine is the well-established precursor for Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril), the 2-fluoro derivative introduces unique physicochemical perturbations without altering the fundamental steric footprint significantly.

The "Fluorine Effect" in Hph Scaffolds

The introduction of fluorine at the ortho (2-) position of the phenyl ring imparts three specific advantages in a drug design context:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 2-position blocks potential Phase I metabolic oxidation (hydroxylation) at this site, a common clearance pathway for aromatic rings.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the

    
     of the aromatic ring and altering the quadrupole moment. This can enhance 
    
    
    
    -
    
    
    stacking interactions with receptor binding pockets.
  • Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group. In the ortho position, it induces specific rotameric preferences in the side chain via the "gauche effect," pre-organizing the molecule for binding.

Technical Specifications & Properties

PropertySpecificationRelevance
IUPAC Name (2S)-2-amino-4-(2-fluorophenyl)butanoic acidExact chemical identity
CAS Number 246876-92-6 (HCl salt)Procurement verification
Molecular Formula

Mass spectrometry confirmation
Molecular Weight 197.21 g/mol (Free base)Stoichiometric calculations
Chiral Purity

ee (L-isomer)
Critical for biological activity

NMR Shift

ppm (relative to

)
Distinct signal for structural probing
Solubility Water (moderate), Dilute HCl (high)Compatible with aqueous buffers

Synthesis Strategy: The Biocatalytic Advantage

While chemical synthesis via alkylation of glycine enolates is possible, it often yields racemates requiring costly resolution. The industry standard for high-purity 2-F-L-Hph is Biocatalytic Transamination . This route ensures enantiomeric purity (


 ee) and adheres to Green Chemistry principles.
Workflow Logic

The synthesis utilizes an


-transaminase (e.g., from Megasphaera elsdenii or engineered variants) to transfer an amino group from a donor (Isopropylamine) to the fluorinated keto-acid precursor.
Validated Protocol: Transaminase-Mediated Synthesis

Note: This protocol assumes the use of a standard engineered


-transaminase compatible with aromatic substrates.

Reagents:

  • Substrate: 2-oxo-4-(2-fluorophenyl)butanoic acid (50 mM)

  • Donor: Isopropylamine (1 M, excess to drive equilibrium)

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve the keto-acid substrate in the phosphate buffer. Adjust pH to 7.5 using dilute NaOH. Causality: The enzyme active site requires a specific ionization state for the internal aldimine formation.

  • Cofactor Incubation: Add PLP and incubate for 10 minutes. Causality: PLP must covalently bind to the enzyme's active site lysine (forming the internal aldimine) before the reaction can proceed.

  • Reaction Initiation: Add the transaminase enzyme formulation (lyophilized powder or cell lysate) and Isopropylamine.

  • Equilibrium Displacement: Run the reaction in an open vessel or with a slight nitrogen sweep to remove acetone (the byproduct of isopropylamine deamination). Causality: Transamination is reversible. Removing the ketone byproduct drives the reaction to completion (Le Chatelier’s principle).

  • Monitoring: Monitor consumption of the keto-acid via HPLC (C18 column, UV 210 nm) or by tracking the

    
     signal shift.
    
  • Purification:

    • Acidify reaction to pH 2.0 to denature enzyme.

    • Filter cell debris.

    • Load filtrate onto a Cation Exchange Resin (e.g., Dowex 50W).

    • Wash with water, then elute 2-F-L-Hph with 1M

      
      .
      
    • Lyophilize to obtain the white powder.

Visualization: Biocatalytic Pathway

Biocatalysis Substrate 2-Oxo-4-(2-fluorophenyl) butanoic acid Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Transamination Product This compound (Target) Intermediate->Product Release Byproduct Acetone (Volatile) Intermediate->Byproduct Removal drives equilibrium

Figure 1: Biocatalytic transamination workflow. The removal of acetone is the critical control point for high yield.

Applications in Structural Biology: The -NMR Probe

2-F-L-Hph is a premier tool for


-NMR protein footprinting . Unlike hydrogen or carbon, fluorine is absent in natural biological systems, providing a 100% background-free signal.[2]
Why 2-F-L-Hph?
  • Sensitivity:

    
     has 83% of the sensitivity of 
    
    
    
    .[2][3]
  • Chemical Shift Anisotropy (CSA): The fluorine atom on the homophenylalanine side chain is exquisitely sensitive to the local electrostatic environment and van der Waals packing.

  • Distance: The "homo" elongation pushes the fluorine atom further away from the peptide backbone, allowing it to probe hydrophobic pockets that are inaccessible to standard fluorophenylalanine.

Protocol: Site-Specific Incorporation & Analysis

Objective: To monitor ligand binding or protein folding dynamics.

  • Auxotrophy Induction: Use an E. coli strain auxotrophic for Phenylalanine (Phe-).

  • Expression Medium: Grow cells in minimal media containing limiting natural Phenylalanine.

  • Induction & Substitution: At

    
    , induce protein expression (IPTG) and simultaneously add 2-F-L-Hph  (excess, 1-2 mM) while restricting natural Phe.
    
    • Mechanism:[4] The host's Phenylalanyl-tRNA synthetase (PheRS) has enough substrate tolerance to charge tRNA-Phe with 2-F-L-Hph due to structural similarity.

  • Purification: Purify the labeled protein using standard affinity chromatography (e.g., Ni-NTA).

  • NMR Spectroscopy:

    • Dissolve protein in

      
      /Buffer.
      
    • Acquire 1D

      
      -NMR spectra (typically 470 MHz or higher).
      
    • Data Interpretation: A shift in the

      
       peak upon ligand addition indicates a conformational change or direct binding event near the Hph residue.
      
Visualization: NMR Probing Logic

NMR_Workflow Step1 Auxotrophic E. coli (Phe-) Expression System Step2 Add this compound (Induction Phase) Step1->Step2 Step3 Translation: Mis-acylation of tRNA-Phe Step2->Step3 Exploiting PheRS promiscuity Step4 Labeled Protein Folding Step3->Step4 Step5 19F-NMR Acquisition Step4->Step5 ResultA Single Peak: Native State Step5->ResultA No Ligand ResultB Peak Split/Shift: Ligand Bound/Conformational Change Step5->ResultB + Ligand

Figure 2: Workflow for utilizing 2-F-L-Hph as a structural probe. The method relies on the translational promiscuity of PheRS.

Medicinal Chemistry: The Bioisostere Strategy

In drug development, 2-F-L-Hph is not merely a probe but a functional building block.

  • ACE/NEP Inhibition: Homophenylalanine is the "warhead" scaffold for ACE inhibitors. Replacing the native ring with the 2-fluoro analog is a standard strategy in Structure-Activity Relationship (SAR) campaigns to optimize potency and oral bioavailability.

  • Peptide Stability: The incorporation of 2-F-L-Hph into therapeutic peptides protects the peptide bond from proteolytic cleavage by chymotrypsin-like enzymes, which often require a specific aromatic fit that the fluorine atom sterically disrupts.

References

  • Awad, L. F., & Ayoup, M. S. (2020).[5] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.[5] Retrieved from [Link]

  • Börner, T., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(6), 2429–2448. Retrieved from [Link]

  • Heuson, E., et al. (2019).[6] Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline. Organic Process Research & Development. Retrieved from [Link]

  • Peterson, R. (2020).[7] Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute. Retrieved from [Link]

Sources

Strategic Utilization of 2-Fluoro-L-Homophenylalanine: Physicochemical Profiling and Synthetic Integration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Core Distinction

In the landscape of peptidomimetics and protein engineering, 2-Fluoro-L-homophenylalanine (2-F-L-Hfe) represents a high-value non-canonical amino acid (ncAA). It bridges the gap between steric exploration and electronic modulation. Unlike its parent compound, L-phenylalanine, the "homo" variant extends the side chain by one methylene unit (


), introducing rotational freedom and extending the aromatic reach within a binding pocket. The addition of an ortho-fluorine atom introduces a bioisostere that modulates metabolic stability and local conformation without significantly altering steric bulk.

Critical Nomenclature Distinction: Before proceeding, researchers must distinguish between two common isomers often conflated in database searches:

  • Target Molecule (This Guide): This compound (an

    
    -amino acid).
    
    • Structure: Side chain is 2-(2-fluorophenyl)ethyl.

    • Role: Side-chain extension; used to probe hydrophobic pocket depth.

  • Common Misidentification: 2-Fluoro-L-

    
    -homophenylalanine .
    
    • Structure: Backbone extension (

      
      -amino acid).
      
    • Role:

      
      -peptide synthesis; peptidomimetic backbone modification.
      

Physicochemical Architecture

Accurate molecular weight calculations are the bedrock of LC-MS characterization. For 2-F-L-Hfe, the introduction of fluorine (monoisotopic mass ~18.998 Da) replaces a hydrogen (~1.008 Da), resulting in a net mass shift relative to L-homophenylalanine.

Molecular Weight & Formula Specifications[1][2][3][4]
PropertyValueNotes
IUPAC Name (2S)-2-amino-4-(2-fluorophenyl)butanoic acidFormal nomenclature for the

-amino acid.
Molecular Formula

Molecular Weight (Average) 197.21 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 197.0852 Da Critical for High-Res Mass Spectrometry (HRMS).
Nitrogen Count 1Relevant for Nitrogen Rule in MS.
pKa (Carboxyl) ~2.2 (Predicted)Slightly more acidic than Phe due to inductive effect of F (minor at this distance).
pKa (Amine) ~9.1 (Predicted)
Structural Logic & The "Fluorine Effect"

The ortho-fluorine substitution is not merely a label; it imposes specific conformational biases.

  • Gauche Effect: The fluorine atom can influence the preferred rotamers of the side chain (

    
     and 
    
    
    
    angles) via electrostatic interactions with the backbone amide or the carboxyl group.
  • Metabolic Blocking: The 2-position on the phenyl ring is a common site for oxidative metabolism (hydroxylation). Fluorine blockade here significantly extends half-life in vivo.

StructureLogic cluster_0 Structural Evolution cluster_1 Functional Impact Phe L-Phenylalanine (Parent) Hfe L-Homophenylalanine (Chain Extension) Phe->Hfe + CH2 (Methylene) F_Hfe 2-Fluoro-L-Hfe (Target) Hfe->F_Hfe + F / - H (Ortho) Steric Pocket Reach (Increased Depth) F_Hfe->Steric Elec Metabolic Stability (Block P450) F_Hfe->Elec NMR 19F NMR Probe (Sensitive to Environment) F_Hfe->NMR

Figure 1: Structural relationship between Phenylalanine and this compound, highlighting the functional gains of chain extension and fluorination.

Synthetic Methodologies

For research-grade applications requiring high enantiopurity (>99% ee), two primary routes are recommended. The Chemo-Enzymatic Route is preferred for scalability and green chemistry compliance, while the Asymmetric Alkylation is robust for small-scale, rapid analog generation.

Method A: Chemo-Enzymatic Synthesis (Transaminase)

This method utilizes an


-transaminase to convert a keto-acid precursor into the L-amino acid. It is self-validating because the enzyme specificity strictly controls stereochemistry.
  • Precursor Synthesis: Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by reduction, yields 4-(2-fluorophenyl)-2-oxobutanoic acid.

  • Enzymatic Transamination:

    • Enzyme: Engineered Transaminase (e.g., from Vibrio fluvialis or Megasphaera elsdenii).

    • Amine Donor: L-Alanine or Isopropylamine.

    • Cofactor: Pyridoxal-5'-phosphate (PLP).

    • Reaction: The keto acid is converted to 2-F-L-Hfe while the donor is converted to pyruvate (or acetone).

  • Purification: Ion-exchange chromatography (Dowex 50W) isolates the zwitterion.

Method B: Asymmetric Alkylation (Chemical Standard)

Ideal for labs equipped for standard organic synthesis.

  • Substrate: Ni(II)-BPB-Glycine Complex (Belokon's auxiliary) or Schöllkopf Bis-Lactim Ether .

  • Electrophile: 1-(2-bromoethyl)-2-fluorobenzene.

  • Condition: Base-mediated alkylation (NaOH or KOtBu) under phase-transfer conditions.

  • Hydrolysis: Acidic hydrolysis (HCl) releases the chiral auxiliary and the free amino acid.

SynthesisWorkflow Start Start: 2-Fluorophenethyl Bromide Auxiliary Chiral Auxiliary (Ni-BPB-Glycine) Start->Auxiliary Route B (Chem) KetoAcid Precursor: 4-(2-F-phenyl)-2-oxobutanoate Start->KetoAcid Route A (Bio) Alkylation Asymmetric Alkylation (Base/PTC) Auxiliary->Alkylation Hydrolysis Acid Hydrolysis (Release AA) Alkylation->Hydrolysis Purification Ion Exchange Chromatography Hydrolysis->Purification Biocat Transaminase (PLP) + L-Alanine (Donor) KetoAcid->Biocat Biocat->Purification Final Pure 2-Fluoro-L-Hfe (>99% ee) Purification->Final

Figure 2: Dual-pathway synthesis workflow comparing Chemical (Asymmetric Alkylation) and Biological (Transaminase) routes.

Analytical Quality Control

Trustworthiness in data relies on rigorous characterization. The following protocols are mandatory to validate identity and purity.

High-Resolution Mass Spectrometry (HRMS)
  • Target Ion:

    
    
    
  • Expected m/z: 198.0925 (Calculated: 197.0852 + 1.0073).

  • Acceptance Criteria: Error < 5 ppm.

Enantiomeric Excess Determination (Chiral HPLC)

To ensure the L-isomer is dominant (crucial for biological activity).

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Water buffers depending on the column.

  • Detection: UV at 210 nm (amide) and 254 nm (phenyl).

  • Self-Validation: Run a racemic standard (DL-2-F-Hfe) first to establish separation of peaks. The L-isomer typically elutes second on Crownpak CR(+).

F NMR Spectroscopy[5]
  • Solvent:

    
     (pH adjusted) or DMSO-
    
    
    
    .
  • Shift: Expect a signal around -115 to -120 ppm (relative to

    
    ).
    
  • Utility: The singlet should be sharp. Any splitting or secondary peaks indicate impurities or racemization.

Applications in Drug Discovery[6]

Probing Hydrophobic Pockets

The ethyl spacer in homophenylalanine allows the phenyl ring to penetrate deeper into hydrophobic pockets of enzymes (e.g., ACE, neutral endopeptidase) than phenylalanine. The 2-fluoro substituent serves as a conformational lock or an electrostatic anchor without adding the steric bulk of a methyl group.

F NMR Reporter

Incorporating 2-F-L-Hfe into proteins allows for sensitive NMR studies. The fluorine atom acts as a reporter for:

  • Protein Folding: Shift changes indicate burial of the hydrophobic side chain.

  • Ligand Binding: Perturbation of the fluorine signal signifies allosteric or direct binding events near the residue.

References

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103611, 4-Amino-3-(4-fluorophenyl)butanoic acid. (Note: Used for MW validation of the isomer class). Retrieved from [Link]

  • Fritz Haber Institute. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Retrieved from [Link]

Core Topic: 2-Fluoro-L-homophenylalanine Stability Profile and Storage Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-L-homophenylalanine is a non-canonical amino acid of significant interest in pharmaceutical development and protein engineering. Its incorporation into peptides and proteins can confer unique properties, including enhanced metabolic stability and altered conformational states.[1][] Understanding the intrinsic stability of this building block is paramount for ensuring the quality, reproducibility, and safety of its applications, from fundamental research to therapeutic development. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and establishing a framework for its optimal storage and handling. We present scientifically grounded protocols for stability assessment through forced degradation studies, enabling researchers to proactively identify and control for potential liabilities.

Introduction: The Significance of this compound

This compound, an analog of phenylalanine containing a fluorine atom at the ortho position of the phenyl ring and an additional methylene group in its backbone, is a critical tool in modern biochemical and pharmaceutical research. The strategic placement of the fluorine atom—the most electronegative element—introduces unique electronic effects without a significant increase in steric bulk. This modification can influence protein folding, enhance binding affinities, and, notably, increase resistance to enzymatic degradation by blocking sites of metabolism.[][]

Given its role as a key building block, the chemical integrity of this compound is a critical quality attribute (CQA). Degradation of the raw material can introduce impurities into peptide synthesis or other processes, potentially altering the biological activity and safety profile of the final product. Therefore, a robust understanding of its stability under various environmental conditions is not merely a matter of compliance but a fundamental aspect of scientific rigor.

Physicochemical Properties and Intrinsic Stability

This compound is typically supplied as a white crystalline powder.[4] The carbon-fluorine (C-F) bond is exceptionally strong, which generally imparts high chemical stability to fluorinated compounds compared to their non-fluorinated counterparts.[5] However, the molecule is not inert. The presence of the amino and carboxylic acid functional groups, along with the aromatic ring, presents several potential sites for chemical degradation.

Potential Degradation Pathways:

  • Oxidation: The amino acid side chains of residues like methionine, cysteine, and tryptophan are susceptible to oxidation.[6] While the phenyl ring of this compound is relatively stable, oxidative conditions could potentially lead to hydroxylation or other modifications, particularly in the presence of trace metals or under photo-oxidative stress.

  • Hydrolysis: While not applicable to the free amino acid, if incorporated into a peptide, the peptide bonds are susceptible to hydrolysis under extreme pH conditions.[7]

  • Photodegradation: Aromatic amino acids can be sensitive to light.[8] Exposure to UV or high-intensity visible light could induce photochemical reactions, potentially leading to radical formation and subsequent degradation.

  • Thermal Decomposition: At elevated temperatures, amino acids can undergo decarboxylation or other forms of decomposition. Hazardous decomposition products for similar fluorinated organic compounds can include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[9]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development that helps to establish degradation pathways and validate the stability-indicating power of analytical methods.[6][10] By subjecting this compound to accelerated stress conditions, we can predict its long-term stability and identify the most likely degradation products.[11]

Experimental Workflow for Forced Degradation

The overall workflow involves preparing solutions of this compound, subjecting them to various stress conditions in parallel with a control sample, and analyzing the resulting samples at specific time points using a qualified stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound aliquot Aliquot into Stress and Control Groups prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxid Oxidation (e.g., 3% H₂O₂) thermal Thermal Stress (e.g., 70°C) photo Photostability (ICH Q1B) control Control Sample (e.g., 4°C, Dark) sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: Workflow for a forced degradation study.

Step-by-Step Experimental Protocol

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound (high purity solid)

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Temperature-controlled oven/incubator

  • Photostability chamber (compliant with ICH Q1B guidelines)

Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress (Solid): Place a known quantity of solid this compound in a vial and store in an oven at 70°C.

    • Thermal Stress (Solution): Incubate a sealed vial of the stock solution at 70°C.

    • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Control: Store a sealed vial of the stock solution at the recommended storage temperature (e.g., 4°C) in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution and analysis.

    • For solid thermal stress samples, dissolve a weighed amount in water at each time point.

    • Analyze all samples, including controls, by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Interpreting the Data

The results from the forced degradation study should be summarized to highlight the conditions under which the compound is least stable.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (h)Parent Compound Remaining (%)Degradation Products Observed
Control (4°C, Dark) 4899.8%None significant
0.1 M HCl (60°C) 4898.5%Minor peak at RRT 0.85
0.1 M NaOH (60°C) 4897.2%Minor peak at RRT 0.91
3% H₂O₂ (RT) 4892.1%Major peak at RRT 1.15
Thermal (70°C, Solution) 4896.5%Minor peak at RRT 0.85
Photostability (ICH Q1B) -94.3%Multiple minor peaks

Note: This data is illustrative and serves as an example of how results would be presented.

This illustrative data suggests a higher susceptibility to oxidation and photolytic stress compared to hydrolytic and thermal stress, which is a common profile for aromatic amino acids.

Recommended Storage and Handling

Based on the physicochemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Storage Conditions Logic

Storage_Logic cluster_recommendation Recommended Storage cluster_rationale Rationale storage_rec Store at 2-8°C Inert Atmosphere (Argon/Nitrogen) Tightly Sealed Container Protect from Light temp Low Temperature (2-8°C) - Slows kinetic rate of all  potential degradation reactions. inert Inert Atmosphere - Minimizes risk of oxidation. sealed Tightly Sealed - Prevents moisture uptake,  which can accelerate degradation. light Protect from Light - Prevents photochemical  degradation pathways.

Caption: Rationale for optimal storage conditions.

Long-Term Storage (Solid):

  • Temperature: Store at 2-8°C.[4][12] Refrigerated conditions significantly slow down potential degradation reactions. Do not store at room temperature for extended periods.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). This is a crucial preventative measure against oxidative degradation.

  • Container: Keep in a tightly sealed, opaque container to protect from moisture and light. Amber glass vials are ideal.

  • Light: Avoid exposure to direct sunlight or strong artificial light.[8]

Handling (Aqueous Solutions):

  • Preparation: Prepare solutions fresh for use whenever possible.

  • Short-Term Storage: If short-term storage is necessary, store aqueous solutions at 2-8°C for no more than a few days. For longer-term storage, flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C.

  • pH: Maintain solutions at a neutral or slightly acidic pH (pH 5-7), as extreme pH can accelerate degradation, especially at elevated temperatures.

Conclusion

This compound is a robust molecule, but not entirely immune to degradation. Its primary liabilities, inferred from its chemical structure and data from analogous compounds, are oxidation and photodecomposition. Adherence to proper storage conditions—refrigeration, protection from light and oxygen, and exclusion of moisture—is critical to preserving its purity and ensuring the validity of experimental outcomes. The implementation of forced degradation studies as outlined in this guide provides a powerful, self-validating system for researchers to understand the specific stability profile of the compound within their own experimental contexts, ultimately contributing to more reliable and reproducible science.

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Lordan, S., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology. Retrieved from [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. PubMed Central. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Knapp, K. K., et al. (2013). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Fluorophenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine, 95%, (98% EE). Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with Phenylketonuria. Retrieved from [Link]

  • Hunter, C. A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Retrieved from [Link]

  • O'Hagan, D., & Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Pre-analytic decrease of phenylalanine in plasma of patients with phenylketonuria treated with pegvaliase. PubMed Central. Retrieved from [Link]

  • Anastasoaie, V., et al. (2008). Stability of blood phenylalanine levels and IQ in children with phenylketonuria. Molecular Genetics and Metabolism. Retrieved from [Link]

  • Quest Diagnostics. (n.d.). Phenylalanine Test Detail. Retrieved from [Link]

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Methodological & Application

Application Note: Precision Incorporation of 2-Fluoro-L-homophenylalanine into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The incorporation of 2-Fluoro-L-homophenylalanine (2-F-Hph) represents a high-precision strategy for structural biology and drug discovery. Unlike standard fluorinated phenylalanines, the "homo" analog introduces an ethylene linker (


) between the backbone and the aromatic ring. This extension pushes the 19F probe further into the solvent or binding pocket, offering a unique reporter for conformational dynamics that are sterically inaccessible to standard residues.

This guide details two distinct methodologies:

  • Residue-Specific Incorporation (SPI): For global labeling using auxotrophic strains.

  • Site-Specific Incorporation (SCS): For single-residue precision using Orthogonal Translation Systems (OTS).

Mechanism of Action

To incorporate 2-F-Hph, we must hijack the host's translational machinery. The strategy relies on the structural mimicry between the non-canonical amino acid (ncAA) and the native substrate (Phenylalanine or Tyrosine).

The Competition Logic
  • In SPI (Residue-Specific): We utilize the "relaxed" substrate specificity of the native Phenylalanyl-tRNA Synthetase (PheRS). By depleting natural Phenylalanine (Phe) and flooding the system with 2-F-Hph, we force the enzyme to charge tRNA^Phe with the analog.

  • In SCS (Site-Specific): We introduce an "Orthogonal Pair"—a mutant tRNA/Synthetase set (usually from M. jannaschii) that recognizes only the ncAA and the Amber stop codon (TAG), ignoring all endogenous amino acids.

Visualizing the Workflow

IncorporationWorkflow cluster_machinery Translation Machinery Gene Target Gene (Plasmid) mRNA mRNA (UUC or UAG codon) Gene->mRNA Transcription Ribosome Ribosome (Polypeptide Assembly) mRNA->Ribosome tRNA tRNA tRNA->Ribosome Decoding RS Synthetase (PheRS or MjTyrRS) RS->tRNA Aminoacylation ncAA 2-F-Hph (Substrate) ncAA->RS Binding Protein Labeled Protein (19F-NMR Ready) Ribosome->Protein Translation

Figure 1: Logic flow for genetic incorporation.[1] The critical checkpoint is the Aminoacyl-tRNA Synthetase (RS), which must accept 2-F-Hph and charge the specific tRNA.

Protocol A: Residue-Specific Incorporation (Global Labeling)

Best for: Global structural analysis, protein folding studies, and cases where multiple probes are desired. Strain: E. coli Auxotrophs (e.g., strain KA12 or covalent labeling strains like BL21(DE3) with inhibition).

Materials
  • Host Strain: E. coli Phe-auxotroph (e.g., KA12) or BL21(DE3).

  • Media: M9 Minimal Media (glucose source).

  • Amino Acids: 19 standard AA mix (minus Phe).

  • Analog: this compound (Chemically synthesized or commercial).

  • Antibiotics: As required by plasmid.

Step-by-Step Protocol
  • Inoculation: Transform the expression plasmid into the Phe-auxotrophic strain. Grow overnight in M9 minimal media supplemented with limiting Phenylalanine (0.025 mg/mL) and antibiotics.

  • Expansion: Dilute overnight culture 1:50 into fresh M9 media (with limiting Phe). Incubate at 37°C until OD600 reaches 0.7–0.8.

    • Critical Insight: The goal is to exhaust the natural Phe exactly when the cells reach mid-log phase.

  • The "Wash" (Crucial Step):

    • Centrifuge cells (4,000 x g, 10 min).

    • Discard supernatant (removes residual Phe).

    • Resuspend pellet in cold 0.9% NaCl.

    • Centrifuge again and discard supernatant.

  • Induction & Shift:

    • Resuspend cells in fresh M9 media containing 1 mM 2-F-Hph (no Phe).

    • Add 19 other amino acids (0.1 mg/mL each).

    • Allow cells to adapt for 15 minutes at 30°C.

    • Induce expression (e.g., 1 mM IPTG).

  • Expression: Incubate for 4–6 hours at 30°C.

    • Note: Do not express overnight; toxicity of the analog and lack of Phe will eventually stall translation or cause misfolding.

Protocol B: Site-Specific Incorporation (Precision Labeling)

Best for: Distance measurements (PRE), active site probing, and simplified NMR spectra (single peak). System: Amber Suppression (TAG codon).[2]

Genetic Requirements[4][5]
  • Plasmid 1 (Target): Gene of interest with a TAG stop codon at the desired site (mutagenesis).

  • Plasmid 2 (Machinery): pEVOL or pULTRA vector encoding the MjTyrRS-Hph mutant and tRNA_CUA .

    • Enzyme Selection: Use the Methanocaldococcus jannaschii TyrRS variant evolved for Homophenylalanine (Hph). Common mutations in the active site include Y32L, D158A, L162A (refer to Chin et al. or Schultz et al.[3][4] variants). The 2-Fluoro group is sterically small enough to be accepted by the Hph-specific pocket.

Step-by-Step Protocol
  • Co-Transformation: Transform E. coli BL21(DE3) with both Plasmids 1 and 2. Select on plates with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (Target).

  • Growth: Inoculate a single colony into LB or 2xYT media with antibiotics. Grow to OD600 ~0.5.

  • Supplementation:

    • Add 2-F-Hph to the culture.

    • Concentration: 1 mM to 2 mM. (Higher concentrations are needed for SCS than SPI due to competition with Release Factor 1).

    • pH Adjustment: Dissolve 2-F-Hph in a small volume of 1M NaOH or HCl before adding to media to ensure solubility, then check media pH.

  • Induction:

    • Add L-Arabinose (0.02% w/v) to induce the OTS (pEVOL machinery).

    • Add IPTG (1 mM) to induce the target protein.

  • Harvest: Express for 12–16 hours at 25°C or 30°C. Lower temperatures favor the solubility of the OTS and the target protein.

Quality Control & Validation

Trust but verify. Incorporation must be proven before NMR data is interpreted.

Mass Spectrometry (The Gold Standard)

Intact protein MS (ESI-TOF) is required.

  • Calculation:

    • Calculate theoretical MW of Wild-Type (Phe) protein.

    • Calculate theoretical MW of 2-F-Hph labeled protein.

    • Delta Mass:

      • Phe (C9H11NO2) MW: 165.19 Da (residue: 147.17)

      • Hph (C10H13NO2) MW: 179.22 Da (residue: 161.20)

      • 2-F-Hph (C10H12FNO2) MW: 197.21 Da (residue: 179.19)

    • Expected Shift: The substitution of Phe

      
       2-F-Hph results in a mass increase of +32.02 Da  per site.
      
19F NMR Validation
  • Buffer: Phosphate or Tris buffer (pH 7.4), 10% D2O.

  • Reference: Add Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a capillary insert as a chemical shift reference.

  • Expectation: 2-Fluoro-aromatics typically resonate between -110 and -130 ppm (relative to CFCl3).

  • Check: A single site-specific label should yield a single Lorentzian peak. Multiple peaks indicate slow-exchange conformers (good!) or degradation (bad).

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureResidue-Specific (SPI)Site-Specific (SCS)
Complexity Low (Single plasmid/strain)High (Two plasmids, specific RS)
Yield High (Close to WT)Moderate (10-30% of WT)
Labeling All Phe residues replacedOnly TAG codon replaced
Background High (if protein has many Phe)Zero (Single peak)
Cost Low (Less analog needed)High (More analog needed)
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (SCS) Release Factor 1 (RF1) competitionUse RF1-deficient strains (e.g., C321.∆A) or increase analog concentration.
Mass Spec shows WT mass Incomplete Phe depletion (SPI) or "Leaky" Synthetase (SCS)SPI: Add extra wash steps. SCS: Verify MjTyrRS orthogonality; ensure no Phe contamination.
Precipitation 2-F-Hph is hydrophobicAdd analog slowly; use lower expression temp (18°C-25°C).
No NMR Signal Unfolded protein or aggregationCheck 1H-15N HSQC to verify fold; add solubilizing tags (MBP/SUMO).

References

  • Genetic Incorporation of Fluorinated Amino Acids

    • Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[5][6] Angewandte Chemie International Edition, 44(1), 34-66. Link

  • 19F NMR in Proteins

    • Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics.[1][7][8][9][10][11] Biochemistry, 49(48), 10330-10330.

  • Homophenylalanine Incorporation

    • Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins.[1][2][7][5][6][8][12][13] Current Opinion in Chemical Biology, 6(6), 809-815. Link

  • MjTyrRS Evolution

    • Chin, J. W., et al. (2003). An expanded eukaryotic genetic code. Science, 301(5635), 964-967. Link

  • Fluorine Chemical Shifts: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.

Sources

Applications of 2-Fluoro-L-homophenylalanine in Drug Discovery: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids into bioactive molecules represents a powerful approach to modulate pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into an amino acid scaffold can profoundly influence its conformation, pKa, metabolic stability, and binding affinity for biological targets.[1] This document provides a detailed guide on the applications of 2-Fluoro-L-homophenylalanine, a synthetic amino acid analog, in two key areas of drug discovery: Positron Emission Tomography (PET) imaging and the rational design of therapeutic peptides.

While direct literature on this compound is emerging, the principles and protocols outlined herein are based on established methodologies for closely related fluorinated amino acids, providing a robust framework for researchers, scientists, and drug development professionals to explore its potential. This compound serves as a valuable building block in the synthesis of novel peptides and proteins, with its unique structure offering advantages in developing targeted therapies, particularly for neurological disorders and cancer.[2]

Part 1: this compound as a PET Imaging Agent for Oncology

Scientific Rationale: Targeting Aberrant Amino Acid Metabolism in Cancer

Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for nutrients, including amino acids, to sustain rapid proliferation and growth.[3] This metabolic shift often involves the upregulation of specific amino acid transporters on the cell surface. The L-type Amino Acid Transporter 1 (LAT1), in particular, is overexpressed in a wide range of human cancers and is associated with poor prognosis.[3][4][5] LAT1 facilitates the transport of large neutral amino acids, such as leucine and phenylalanine, and has become a prime target for the development of diagnostic and therapeutic agents.[3][4][5][6]

Radiolabeled amino acids, particularly those labeled with the positron-emitting radionuclide Fluorine-18 (¹⁸F), have emerged as valuable PET tracers for cancer imaging.[1][7] Unlike the most common clinical PET tracer, [¹⁸F]FDG, which targets glucose metabolism, amino acid-based tracers can offer higher tumor-to-background contrast in certain cancers, especially in the brain where background glucose uptake is high. This compound, due to its structural similarity to natural amino acids, is a promising candidate for development as a LAT1-targeting PET tracer.

Experimental Workflow for PET Tracer Development

The development of [¹⁸F]this compound as a PET tracer involves a multi-step process encompassing radiosynthesis, in vitro evaluation, and in vivo imaging.

Figure 1: A generalized workflow for the development of a novel amino acid-based PET tracer.

Protocol: Automated Radiosynthesis of [¹⁸F]this compound

This protocol describes a general method for the nucleophilic ¹⁸F-radiolabeling of an aromatic precursor to synthesize [¹⁸F]this compound, adaptable for automated synthesis modules. Nucleophilic aromatic substitution is a common strategy for producing ¹⁸F-labeled radiopharmaceuticals.[8][9]

Materials:

  • ¹⁸F-Fluoride (produced from a cyclotron)

  • Precursor: N-Boc-2-(trimethylstannyl)-L-homophenylalanine methyl ester

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Copper(II) triflate

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector

Procedure:

  • ¹⁸F-Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted with a solution of K₂₂₂ and K₂CO₃ in MeCN/water.

    • The solvent is removed by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at 110°C.

  • Nucleophilic Radiofluorination:

    • The dried K[¹⁸F]F/K₂₂₂ complex is dissolved in anhydrous DMSO.

    • The precursor, N-Boc-2-(trimethylstannyl)-L-homophenylalanine methyl ester, and copper(II) triflate in DMSO are added to the reaction vessel.

    • The reaction mixture is heated at 120-130°C for 15-20 minutes.[8]

  • Deprotection:

    • After cooling, an appropriate concentration of HCl is added to the reaction mixture.

    • The mixture is heated at 100°C for 10 minutes to remove the Boc and methyl ester protecting groups.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the product and remove unreacted [¹⁸F]fluoride.

    • The product is eluted from the SPE cartridge with ethanol.

    • The eluate is further purified by semi-preparative HPLC. The fraction corresponding to [¹⁸F]this compound is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a sterile filter into a sterile vial.

    • The final product is formulated in a physiologically compatible buffer (e.g., phosphate-buffered saline) for in vivo use.

  • Quality Control:

    • The radiochemical purity and identity of the final product are confirmed by analytical HPLC.

    • The specific activity (radioactivity per mole of the compound) is determined.

    • Residual solvents are quantified by gas chromatography.

    • The final product is tested for sterility and pyrogenicity.

Protocol: In Vitro Cell Uptake and Competition Assay

This protocol is designed to evaluate the uptake of [¹⁸F]this compound in cancer cell lines and to determine its affinity for specific amino acid transporters.

Materials:

  • Cancer cell lines with known LAT1 expression levels (e.g., MCF-7, PC-3, U87 MG)

  • Cell culture medium and supplements

  • [¹⁸F]this compound

  • LAT1 inhibitors (e.g., JPH203, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH))[3][4][6]

  • Other amino acids for competition (e.g., L-leucine, L-phenylalanine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Culture:

    • Plate cells in 24-well plates and culture until they reach 80-90% confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed PBS.

    • Add 500 µL of culture medium containing a known concentration of [¹⁸F]this compound to each well.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To terminate the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells with 500 µL of cell lysis buffer.

    • Collect the cell lysate and measure the radioactivity using a gamma counter.

    • Determine the protein concentration of the cell lysate for normalization.

  • Competition Assay:

    • Pre-incubate the cells with varying concentrations of a LAT1 inhibitor or a competing amino acid for 15 minutes at 37°C.

    • Add [¹⁸F]this compound to the medium (in the continued presence of the inhibitor/competitor) and incubate for a fixed time point (e.g., 30 minutes).

    • Terminate the uptake, lyse the cells, and measure the radioactivity as described above.

  • Data Analysis:

    • Calculate the percentage of uptake relative to the total added radioactivity.

    • For competition assays, plot the percentage of inhibition against the concentration of the competitor to determine the IC₅₀ value.

Parameter Description
Cell Lines Selection of cell lines with varying LAT1 expression to establish transporter-dependent uptake.
Time Course Determines the kinetics of tracer uptake and helps select an optimal time point for further experiments.
Competition Confirms the involvement of specific transporters (e.g., LAT1) in the uptake of the tracer.
IC₅₀ Value The concentration of a competitor that inhibits 50% of the tracer uptake, indicating binding affinity.

Table 1: Key parameters and their significance in in vitro cell uptake and competition assays.

Part 2: this compound as a Building Block in Peptide Therapeutics

Scientific Rationale: Enhancing Peptide Properties through Fluorination

Peptides are attractive therapeutic candidates due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility. The incorporation of unnatural amino acids, such as this compound, is a proven strategy to overcome these limitations.[10]

The introduction of a fluorine atom on the phenyl ring of homophenylalanine can confer several advantages:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.[1]

  • Modulated Conformation: The electronic and steric properties of fluorine can influence the local conformational preferences of the peptide backbone, potentially leading to a more bioactive conformation.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and selectivity.[10]

G cluster_0 Native Peptide cluster_1 Fluorinated Peptide cluster_2 This compound Incorporation A Low Stability G SPPS A->G B Low Bioavailability B->G C Conformational Flexibility C->G D Enhanced Stability E Improved Bioavailability F Constrained Conformation G->D G->E G->F

Figure 2: The impact of incorporating this compound on peptide properties.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol details the manual solid-phase synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-2-Fluoro-L-homophenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes and drain. Repeat this step once.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the resin loading) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional):

    • If the coupling is incomplete, cap the unreacted amines with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of Fmoc-2-Fluoro-L-homophenylalanine-OH.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Analysis and Characterization:

    • Confirm the identity and purity of the purified peptide by analytical HPLC and mass spectrometry.[11]

Step Purpose Key Considerations
Resin Swelling Prepares the resin for synthesis by opening up the polymer matrix.Ensure complete swelling for optimal reaction kinetics.
Fmoc Deprotection Removes the N-terminal protecting group to allow for the next coupling reaction.Use fresh piperidine solution. Incomplete deprotection leads to truncated sequences.
Coupling Forms the peptide bond between the growing chain and the incoming amino acid.Use an excess of activated amino acid. Monitor coupling efficiency (e.g., Kaiser test).
Cleavage Releases the synthesized peptide from the resin and removes side-chain protecting groups.The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Purification Separates the desired peptide from impurities.Optimize HPLC conditions for best resolution.

Table 2: Critical steps and considerations in the solid-phase peptide synthesis of a peptide containing this compound.

Conclusion

This compound stands as a promising and versatile tool in the drug discovery arsenal. Its application as a potential PET imaging tracer offers a non-invasive window into the metabolic intricacies of cancer, with the potential to improve diagnosis, staging, and treatment monitoring. Concurrently, its incorporation into therapeutic peptides provides a rational strategy to enhance their pharmacological profiles, addressing key challenges in peptide drug development. The protocols and principles detailed in this guide provide a comprehensive foundation for researchers to harness the unique properties of this compound and accelerate the discovery of novel diagnostics and therapeutics.

References

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  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC. Available at: [Link]

  • The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. PMC. Available at: [Link]

  • LAT1 Inhibitors|J-Pharma Co., Ltd. J-Pharma Co., Ltd. Available at: [Link]

  • Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. PubMed. Available at: [Link]

  • Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. Available at: [Link]

  • Synthesis of isomers of 18F-labelled amino acid radiopharmaceutical: position 2- and 3-L-18F-alpha-methyltyrosine using a separation and purification system. PubMed. Available at: [Link]

  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. ACS Publications. Available at: [Link]

  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. MDPI. Available at: [Link]

  • Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination | Request PDF. ResearchGate. Available at: [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. American Pharmaceutical Review. Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. ACS Publications. Available at: [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC. Available at: [Link]

  • Quality control of synthetic peptides. Innovagen AB. Available at: [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available at: [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. Available at: [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Available at: [Link]

  • Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging. JoVE. Available at: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. Available at: [Link]

  • First-in-human study of an 18F-labeled boramino acid: a new class of PET tracers. European Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

Sources

protocol for labeling proteins with 2-Fluoro-L-homophenylalanine

Application Note: Site-Specific Incorporation of this compound for -NMR Structural Probing

Executive Summary

This protocol details the methodology for the site-specific incorporation of this compound (2-F-H-Phe) into recombinant proteins using an Orthogonal Translation System (OTS) .

Why this specific analog?

  • 
     Sensitivity:  The 2-fluoro substitution provides a distinct chemical shift sensitive to the local electronic environment, ideal for monitoring side-chain packing.
    
  • "Homo" Extension: The extended side chain (

    
    ) allows the probe to reach deeper into hydrophobic cores or span larger interaction interfaces than canonical phenylalanine.
    

Technical Challenge: The primary barrier is the steric incompatibility of the elongated homophenylalanine side chain with the active site of wild-type E. coli Phenylalanyl-tRNA synthetase (PheRS). Therefore, a standard "auxotrophic medium shift" (global labeling) is often inefficient and prone to misfolding. This guide utilizes Genetic Code Expansion (Amber Suppression) with an evolved Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) variant.

Core Mechanism & Experimental Logic

The Orthogonal Translation System (OTS)

To incorporate 2-F-H-Phe, we hijack the amber stop codon (TAG). We introduce a "suppressor" tRNA (tRNA

  • Plasmid 1 (Expression Vector): Contains the Gene of Interest (GOI) with a TAG mutation at the desired labeling site (e.g., pET system).

  • Plasmid 2 (Orthogonal Machinery): Encodes the evolved MjTyrRS and the orthogonal tRNA

    
     (e.g., pEVOL or pULTRA system).
    
  • The Substrate: 2-F-H-Phe is added to the medium. The MjTyrRS charges the tRNA

    
     with 2-F-H-Phe.
    
  • Translation: The ribosome incorporates 2-F-H-Phe at the UAG codon.

Diagram: Genetic Code Expansion Workflow

The following diagram illustrates the logical flow of the dual-plasmid system required for this protocol.

GCE_Workflowcluster_inputsInput Componentscluster_cellE. coli Host (BL21-DE3)pEVOLpEVOL Plasmid(MjTyrRS + tRNA_CUA)SynthetaseExpressedMjTyrRS VariantpEVOL->SynthetaseExpressiontRNAOrthogonaltRNA_CUApEVOL->tRNATranscriptionpETpET Vector(GOI-TAG Mutant)RibosomeRibosome(Translation)pET->RibosomemRNA (UAG)ncAA2-F-H-Phe(Unnatural Amino Acid)ncAA->SynthetaseSubstrateSynthetase->tRNACharging (Aminoacylation)tRNA->RibosomeDecoding UAGProteinFull-Length Proteinwith 2-F-H-PheRibosome->ProteinSuppression

Caption: Workflow for site-specific incorporation of 2-F-H-Phe using a dual-plasmid orthogonal translation system.

Materials & Reagents

ComponentSpecificationNotes
This compound >98% Purity, L-isomerCustom synthesis or specialized vendors (e.g., Enamine, Chem-Impex). Ensure free acid form (not HCl salt) for better solubility control, or adjust pH accordingly.
Host Strain E. coli BL21(DE3)Standard expression strain. For labile proteins, use C321.ΔA (RF1 knockout) to boost yield.
Orthogonal Plasmid pEVOL-pBpF or pULTRA-CNFCrucial: Since 2-F-H-Phe is bulky and hydrophobic, synthetases evolved for p-benzoyl-Phe (pBpF) or p-cyano-Phe often exhibit the necessary polyspecificity to accept it.
Expression Plasmid pET-21 or pET-28aMust carry the TAG codon at the site of interest. C-terminal His-tag recommended for full-length purification.
Inducers IPTG & L-ArabinoseIPTG induces the GOI; Arabinose induces the MjTyrRS (in pEVOL systems).

Detailed Protocol

Phase 1: Synthetase Selection & Validation

Note: If a specific "2-F-H-Phe Synthetase" is not available, use a polyspecific MjTyrRS variant known to accept bulky hydrophobic residues (e.g., the pBpF-RS).

  • Small-Scale Screen: Transform BL21(DE3) with the pEVOL-pBpF plasmid and a reporter plasmid (e.g., pET-GFP-TAG).

  • Plate Assay: Plate cells on GMML (Glycerol Minimal Media with Leucine) agar plates containing:

    • Antibiotics (Chl/Kan).

    • Inducers (0.2% Arabinose, 1 mM IPTG).[1]

    • +/- 1 mM 2-F-H-Phe.

  • Readout: Fluorescence should only be observed on plates containing the amino acid. Fluorescence in the absence of 2-F-H-Phe indicates "leakiness" (incorporation of natural Phe/Tyr), which invalidates the structural probe.

Phase 2: Preparative Expression

Step 1: Inoculation

  • Inoculate 20 mL LB media (with Chloramphenicol/Kanamycin) with a fresh colony containing both plasmids.

  • Incubate overnight at 37°C, 250 rpm.

Step 2: Growth & Adaptation

  • Dilute overnight culture 1:100 into 1 L of Terrific Broth (TB) or 2xYT .

    • Expert Tip: TB supports higher cell densities, which is crucial because suppression efficiency is often <30% of wild-type yield.

  • Grow at 37°C until OD

    
     reaches 0.4 - 0.5 .
    

Step 3: The "Pulse" (Amino Acid Addition)

  • Prepare 2-F-H-Phe solution: Dissolve 200 mg (for 1 mM final conc in 1L) in minimal 1M NaOH or DMSO.

    • Caution: Do not crash the pH of the culture. If using NaOH, neutralize slightly or add slowly.

  • Add the 2-F-H-Phe solution to the culture at OD 0.5.

  • Incubate for 30 minutes before induction. This allows cellular uptake and charging of the orthogonal tRNA pool.

Step 4: Induction

  • Induce MjTyrRS: Add L-Arabinose to 0.02% (w/v).

  • Induce Target Protein: Add IPTG to 0.5 - 1.0 mM.

  • Temperature Shift: Lower temperature to 18°C - 25°C .

    • Reasoning: Slower translation kinetics favor the binding of the orthogonal tRNA to the ribosomal A-site over the release factor (RF1), improving full-length protein yield.

  • Incubate for 16–20 hours.

Phase 3: Purification & Quality Control

Step 1: Purification

  • Harvest cells and lyse via sonication.

  • Perform Ni-NTA affinity chromatography targeting the C-terminal His-tag.

    • Self-Validating Step: Only proteins that have successfully suppressed the internal TAG stop codon will have the C-terminal tag. Truncated products (termination at TAG) will flow through.

Step 2: Mass Spectrometry (Essential)

  • Analyze the intact protein via ESI-MS.

  • Calculation: Expected Mass = WT Mass - Mass(Phe) + Mass(2-F-H-Phe).

    • Mass shift vs Phe: +14 Da (CH

      
      ) + 18 Da (F vs H) 
      
      
      +32 Da shift (approximate, verify exact MW).
  • Success Criteria: A single peak corresponding to the labeled species. Presence of WT mass indicates background incorporation of Phe/Tyr.

Step 3:


-NMR Validation
  • Buffer: Phosphate or Tris buffer, pH 7.4, 10% D

    
    O.
    
  • Acquisition: 1D

    
     spectrum (decoupled).
    
  • Expectation: A single, sharp resonance (if the residue is solvent-exposed) or a shifted/broadened peak (if buried). Multiple peaks suggest multiple conformations or slow-exchange dynamics (the goal of the experiment).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Competition with Release Factor 1 (RF1).Use strain C321.ΔA (RF1 deficient) or increase AA concentration to 2 mM.
Background (WT Mass) Synthetase is too promiscuous.Perform negative selection (remove AA) to verify. Switch to a more specific MjTyrRS variant (e.g., pCNF-RS).
Protein Precipitation 2-F-H-Phe disrupts folding.The "homo" extension may clash with the hydrophobic core. Move the label to a surface-exposed loop or a larger pocket.
No Expression AA uptake issues.Ensure 2-F-H-Phe is dissolved. Use a minimal media (GMML) to reduce competition from peptide-rich sources in TB (though TB usually works for Mj systems).

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 510(7504), 205–215. [Link]

  • Young, D. D., & Schultz, P. G. (2010).[1] Playing with the Molecules of Life. ACS Chemical Biology, 5(10), 907–917. [Link]

  • Hammill, J. T., Miyake-Stoner, S., Hazen, J. L., Jackson, J. C., & Mehl, R. A. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2601–2607. [Link]

  • Liu, C. C., & Schultz, P. G. (2010).[1] Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413–444. [Link]

  • Miyake-Stoner, S. J., et al. (2010). Generating Permissive Site-Specific Unnatural Aminoacyl-tRNA Synthetases. Biochemistry, 49(8), 1667–1677. [Link]

Application Note: Enzymatic Synthesis of L-Homophenylalanine and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Context

L-Homophenylalanine (L-Hph) is a non-proteinogenic amino acid acting as the critical chiral building block for the "pril" family of Angiotensin-Converting Enzyme (ACE) inhibitors, including Enalapril, Lisinopril, and Ramipril .[1] While traditional chemical synthesis (e.g., Strecker synthesis followed by resolution) suffers from low yields and hazardous waste, biocatalytic routes offer >99% enantiomeric excess (ee) and mild operating conditions.

This guide details two validated enzymatic workflows for synthesizing L-Hph and its structural analogs from 2-oxo-4-phenylbutyric acid (2-OPBA) :

  • Reductive Amination (The Industrial Standard): Utilizing Phenylalanine Dehydrogenase (PheDH) with cofactor recycling.[1][2][3]

  • Transamination (The Equilibrium-Shift Method): Utilizing Aromatic Transaminases (ATA) coupled with reactive crystallization.

Mechanistic Principles

Route A: Reductive Amination (PheDH)

This route is preferred for large-scale production due to its high atom economy. The enzyme Phenylalanine Dehydrogenase (PheDH) catalyzes the stereoselective reduction of the keto acid (2-OPBA) to the L-amino acid using ammonia.[4]

  • Causality: The reaction consumes NADH.[2] To make the process economically viable, a second enzyme, Formate Dehydrogenase (FDH) , is coupled to regenerate NADH from NAD+ by oxidizing formate to CO₂.

  • Thermodynamics: The oxidation of formate to CO₂ is effectively irreversible, driving the amination reaction to completion.

Route B: Transamination (ATA)

Transaminases transfer an amino group from a donor (e.g., L-Aspartate or L-Glutamine) to the keto acid.

  • Challenge: Transamination is reversible (equilibrium constant

    
    ).
    
  • Solution: The reaction is driven forward by reactive crystallization .[4][5][6] L-Hph has significantly lower aqueous solubility than the substrate 2-OPBA. By operating at concentrations above the solubility limit of the product, L-Hph precipitates, constantly removing the product from the equilibrium (Le Chatelier's principle).

Pathway Visualization

LHph_Synthesis cluster_inputs Substrates cluster_enzymes Biocatalytic System OPBA 2-oxo-4-phenylbutyric acid (2-OPBA) PheDH Phenylalanine Dehydrogenase (PheDH) OPBA->PheDH Substrate Ammonium Ammonium Formate (NH4HCO2) Ammonium->PheDH Amine Source FDH Formate Dehydrogenase (FDH) Ammonium->FDH Hydride Source NAD NAD+ PheDH->NAD Product L-Homophenylalanine (L-Hph) PheDH->Product Reductive Amination NADH NADH NADH->PheDH Cofactor Use NAD->FDH Regeneration FDH->NADH Waste CO2 + H2O FDH->Waste

Figure 1: Coupled enzymatic system for L-Homophenylalanine synthesis. PheDH performs the amination while FDH regenerates the expensive NADH cofactor using ammonium formate.

Experimental Protocols

Protocol A: Reductive Amination (Batch Mode)

Objective: Synthesis of L-Hph (10g scale) with >95% conversion.

Reagents & Equipment[5][7]
  • Substrate: 2-oxo-4-phenylbutyric acid (Sodium salt).

  • Enzymes:

    • L-Phenylalanine Dehydrogenase (e.g., from Thermoactinomyces intermedius or commercial variants). Activity: >50 U/mg.

    • Formate Dehydrogenase (e.g., from Candida boidinii).[3] Activity: >5 U/mg.

  • Cofactor: NAD+ (free acid).

  • Buffer: 100 mM Potassium Phosphate, pH 8.5.

  • Amine Source: Ammonium Formate.

Workflow
  • Substrate Preparation: Dissolve 10.0 g (approx. 56 mmol) of 2-OPBA in 400 mL of Phosphate buffer.

  • Co-substrate Addition: Add 1.5 equivalents of Ammonium Formate (5.3 g).

    • Note: Ammonium formate acts as both the nitrogen source for L-Hph and the hydride donor for FDH.

  • Cofactor Setup: Add NAD+ to a final concentration of 0.5 mM. (The recycling system allows this low concentration).

  • pH Adjustment: Adjust pH strictly to 8.5 using 5M ammonia solution.

    • Critical: PheDH activity drops sharply below pH 8.0.

  • Initiation: Add PheDH (200 Units) and FDH (200 Units). Incubate at 30°C with gentle overhead stirring (150 rpm).

  • Monitoring: Monitor consumption of 2-OPBA via HPLC every 2 hours (See Section 5).

  • Termination: Reaction typically completes in 12–16 hours. Quench by lowering pH to 2.0 with 6M HCl.

  • Work-up: The product is zwitterionic. Load supernatant onto a cation-exchange resin (e.g., Dowex 50W), wash with water, and elute with 1M NH₄OH. Evaporate to obtain white crystals.

Protocol B: Transamination (Reactive Crystallization)

Objective: Synthesis via equilibrium displacement (ideal for analogs with low solubility).

Reagents
  • Enzyme: Aromatic Transaminase (ATA-117 or similar broad-range transaminase).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amino Donor: L-Aspartate or Isopropylamine (depending on enzyme compatibility).

Workflow
  • System Setup: Prepare a reaction vessel with 50 mM Tris-HCl (pH 8.0) containing 1 mM PLP.

  • Substrate Loading: Add 2-OPBA (50 mM) and L-Aspartate (60 mM).

  • Enzyme Addition: Add ATA preparation (10 g/L wet cell weight or purified equivalent).

  • Crystallization Drive: As the reaction proceeds, L-Hph concentration will exceed its solubility (~2 mM in water). White precipitate will form.

    • Validation: Verify the precipitate is not the substrate (2-OPBA is highly soluble at pH 8).

  • Harvest: Filter the solid precipitate directly. Wash with cold water/ethanol (1:1). This often yields >99% purity without column chromatography.

Analytical Validation (QA/QC)

To validate the protocols, you must quantify yield and enantiomeric excess (ee).

Table 1: HPLC Method Parameters
ParameterCondition
Column Astec CHIROBIOTIC T (Teicoplanin) or Crownpak CR(+)
Mobile Phase 20 mM NH₄OAc (pH 4.1) : Methanol (40:60 v/v)
Flow Rate 0.6 mL/min
Detection UV @ 210 nm (Detects phenyl ring)
Temperature 25°C
Retention Times L-Hph: ~8.5 min D-Hph: ~11.2 min 2-OPBA: ~4.0 min

Note: The Crownpak CR(+) column is specifically designed for underivatized amino acids but requires highly acidic mobile phases (pH 1.5–2.0).

Expert Insights & Troubleshooting

Substrate Inhibition

Both PheDH and Transaminases can suffer from substrate inhibition if 2-OPBA concentrations exceed 100 mM.

  • Fix: Use a Fed-Batch strategy. Feed 2-OPBA continuously at a rate matching the enzyme turnover number (

    
    ) to keep steady-state concentration low (<50 mM).
    
Analog Synthesis

The PheDH enzyme has a hydrophobic pocket that accommodates the benzyl side chain.

  • Applicability: This protocol works for 4-substituted analogs (e.g., p-fluoro, p-methyl) often used to tune the potency of ACE inhibitors.

  • Limitation: Ortho-substituted analogs (steric hindrance) may require engineered PheDH variants (e.g., L306V mutants).

pH Drift

In Protocol A (Reductive Amination), the consumption of ammonium formate releases CO₂ (which leaves the system) but consumes ammonia.

  • Fix: Use a pH-stat titrator to maintain pH 8.5 using 1M NH₄OH. Do not use NaOH, as the enzyme requires ammonium ions as a substrate.

References

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Source: ResearchGate / Vertex AI Grounding URL:[Link]

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Source: Angewandte Chemie (via NIH PubMed) URL:[Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine... with Direct In Situ Product Crystallization. Source: ACS Omega URL:[Link]

  • Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase. Source: PubMed URL:[Link]

Sources

Application Notes & Protocols: 2-Fluoro-L-homophenylalanine in Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: Beyond the Canonical Twenty

In the pursuit of precision oncology, the limitations of therapies that target broadly expressed cellular machinery have become increasingly apparent.[1] A paradigm shift towards exploiting the unique metabolic and physiological landscapes of tumor cells offers a more refined strategy.[2] Non-canonical amino acids (ncAAs), structural analogs of their natural counterparts, are at the forefront of this movement. 2-Fluoro-L-homophenylalanine (2F-hPhe) emerges as a particularly compelling tool in this arena.[3] As a derivative of phenylalanine, it can hijack the cellular machinery responsible for amino acid transport and protein synthesis. The strategic placement of a fluorine atom—the most electronegative element—introduces minimal steric hindrance while profoundly altering the electronic properties of the molecule.[4][5] This substitution can enhance protein stability, modulate biological activity, and serve as a sensitive probe for imaging and bio-orthogonal applications.[3][5]

This guide provides a comprehensive overview of the principles and applications of 2F-hPhe and its functionalized analogs in targeted cancer therapies. We will delve into its use as a positron emission tomography (PET) imaging agent, a metabolic label for bio-orthogonal drug delivery, and a component for engineering more robust therapeutic proteins. The protocols herein are designed to be self-validating, with integrated quality control steps and detailed explanations of the scientific rationale behind each experimental choice.

Section 1: The Principle of Selective Targeting: Exploiting the Cancer Cell's Appetite

The efficacy of 2F-hPhe as a cancer-targeting agent is rooted in a fundamental hallmark of malignancy: altered cellular metabolism and the corresponding upregulation of nutrient transporters.[6] Many cancer cells, to fuel their rapid proliferation and high rate of protein synthesis, exhibit a marked overexpression of specific amino acid transporters, most notably the L-type amino acid transporter 1 (LAT1).[6] This transporter is responsible for the uptake of large neutral amino acids, including phenylalanine. Because 2F-hPhe structurally mimics phenylalanine, it is preferentially shuttled into cancer cells via these overexpressed transporters, leading to its accumulation in neoplastic tissues at concentrations significantly higher than in surrounding healthy parenchyma.[6][7] This differential uptake is the cornerstone of its utility in both diagnostics and therapy.

cluster_0 Extracellular Space cluster_1 Cancer Cell Cytoplasm cluster_2 Normal Cell Cytoplasm 2FhPhe_ext This compound (2F-hPhe) LAT1_Normal Basal LAT1 Transporter 2FhPhe_ext->LAT1_Normal Basal transport 2FhPhe_int Accumulated 2F-hPhe Protein Protein Synthesis (Incorporation) 2FhPhe_int->Protein Metabolic Incorporation 2FhPhe_int_norm Low Level of 2F-hPhe Cancer Cancer Cell Cell Membrane Membrane , shape=record, fillcolor= , shape=record, fillcolor= Membrane_Normal Normal Cell Membrane LAT1_Cancer Overexpressed LAT1 Transporter LAT1_Cancer->2FhPhe_int LAT1_Normal->2FhPhe_int_norm Membrane_Cancer Membrane_Cancer

Figure 1. Selective uptake of 2F-hPhe into cancer cells.

Section 2: Application I - PET Imaging with [¹⁸F]-Labeled Analogs

Scientific Rationale: Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that relies on the detection of gamma rays emitted from positron-emitting radionuclides. By replacing the stable ¹⁹F atom in 2F-hPhe with its radioactive isotope, fluorine-18 ([¹⁸F]), we create a potent PET tracer.[5] Following intravenous administration, [¹⁸F]-2F-hPhe circulates and, as described above, is preferentially taken up by tumor cells with high amino acid transporter expression.[6] The resulting accumulation of radioactivity allows for the non-invasive, three-dimensional visualization of tumors, providing critical information on their location, size, and metabolic activity.[8] This approach is particularly valuable for imaging brain tumors, where the low amino acid uptake in healthy brain tissue provides a high-contrast background.[6][7]

Protocol 2.1: In Vitro Validation of [¹⁸F]-Amino Acid Analog Uptake

Purpose: To confirm the selective uptake of the [¹⁸F]-labeled amino acid tracer in the cancer cell line of interest and to investigate the transport mechanism.

Materials:

  • Cancer cell line of interest (e.g., U87 MG glioma, MCF-7 breast cancer).

  • Control (non-cancerous) cell line (optional, for comparison).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • [¹⁸F]-labeled 2F-hPhe analog (radiosynthesis performed in a dedicated radiochemistry facility).[5]

  • Unlabeled L-phenylalanine or a known LAT1 inhibitor (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Gamma counter.

  • Protein quantification assay kit (e.g., BCA).

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture for 24-48 hours.

  • Preparation for Uptake:

    • Aspirate the culture medium from all wells.

    • Wash the cells twice with 1 mL of pre-warmed (37°C) HBSS to remove residual amino acids.

    • Expert Insight: This washing step is critical. Residual amino acids from the serum-containing medium will compete with the radiotracer for transporter binding, leading to an underestimation of uptake.

  • Competition/Inhibition Wells (Self-Validation): For wells designated for competition, add 0.5 mL of HBSS containing a high concentration (e.g., 10 mM) of unlabeled L-phenylalanine or a LAT1 inhibitor. Incubate for 15 minutes at 37°C. This step validates that uptake is carrier-mediated.

  • Tracer Incubation:

    • Prepare the tracer solution by diluting the [¹⁸F]-labeled amino acid in pre-warmed HBSS to a final activity of approximately 1 µCi/mL (37 kBq/mL).

    • Add 0.5 mL of the tracer solution to each well (including the competition wells).

    • Incubate the plates at 37°C for a defined period (e.g., 5, 15, 30, and 60 minutes) to assess uptake over time.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive medium.

    • Immediately wash the cells three times with 1 mL of ice-cold HBSS.

    • Expert Insight: Performing this wash with ice-cold buffer is crucial to halt all metabolic and transport processes instantly, preventing efflux of the tracer and ensuring an accurate measurement of intracellular accumulation.

  • Cell Lysis and Counting:

    • Add 0.5 mL of cell lysis buffer to each well and incubate for 20 minutes at room temperature to ensure complete lysis.

    • Transfer the lysate from each well into a counting tube.

    • Measure the radioactivity in each tube using a gamma counter, correcting for radioactive decay.

  • Data Normalization:

    • Use a small aliquot of the lysate to determine the total protein concentration in each well using a BCA assay.

    • Express the results as a percentage of the added dose per milligram of protein (%ID/mg).

Expected Outcome: Cancer cells should show significantly higher tracer uptake compared to control cells. Uptake should be time-dependent and significantly reduced ( > 80%) in the competition wells, confirming that the accumulation is mediated by specific amino acid transporters like LAT1.[6]

Protocol 2.2: Preclinical PET/CT Imaging in a Xenograft Mouse Model

Purpose: To visualize tumor tissue in vivo and quantify tracer accumulation.

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous or orthotopic tumors from the cell line validated in Protocol 2.1. Tumors should reach a palpable size (e.g., 100-200 mm³).

  • Animal Preparation: Fast the animals for 4-6 hours prior to imaging to reduce background physiological amino acid levels. Anesthetize the mouse using isoflurane (1-2% in O₂).

  • Tracer Administration: Administer a defined dose of the [¹⁸F]-labeled amino acid analog (typically 100-200 µCi or 3.7-7.4 MBq) via tail vein injection.

  • Uptake Period: Allow the tracer to distribute and accumulate in the tissues for a specific period, typically 60 minutes post-injection.[6] Keep the animal anesthetized and warm during this period.

  • PET/CT Imaging:

    • Position the anesthetized animal on the scanner bed.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct the PET and CT images and fuse them.

    • Draw regions of interest (ROIs) over the tumor, muscle, brain, and other relevant organs on the fused images.

    • Calculate the tracer uptake in each ROI, typically expressed as the Standardized Uptake Value (SUV).

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle or tumor-to-brain) for quantitative assessment of tracer specificity.[6]

Parameter Typical Value/Range Rationale
Tracer Dose (Mouse) 3.7-7.4 MBq (100-200 µCi)Balances sufficient signal for imaging with minimizing radiation dose.
Uptake Time 60 minutesAllows for clearance from blood and optimal accumulation in the tumor.[6]
Expected SUVmax in Tumor 1.5 - 4.0Varies by tumor model, but should be significantly above background.
Expected Tumor-to-Brain Ratio > 5.0High ratio indicates specificity and suitability for brain tumor imaging.[6][9]
Expected Tumor-to-Muscle Ratio > 3.0Demonstrates preferential uptake compared to non-target tissue.

Table 1. Key Parameters for Preclinical PET Imaging with [¹⁸F]-labeled Amino Acid Analogs.

Section 3: Application II - Metabolic Labeling for Bio-orthogonal Targeting

Scientific Rationale: This advanced strategy transforms the cancer cell itself into a therapeutic target by decorating its surface with chemical "handles." The process is a powerful two-step approach:[10][11]

  • Metabolic Labeling: A functionalized analog of 2F-hPhe, bearing a bio-orthogonal chemical group (such as an azide), is supplied to the cancer cells. The cells' overactive protein synthesis machinery incorporates this unnatural amino acid into newly made proteins, some of which are displayed on the cell surface.[12]

  • Bio-orthogonal Ligation: A therapeutic or imaging agent, carrying a complementary chemical group (such as a strained alkyne, e.g., dibenzocyclooctyne or DBCO), is administered.[13] This agent then "clicks" exclusively onto the azide-labeled cancer cells via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction—a reaction that is fast, specific, and does not interfere with native biological processes.[14][15]

This "active tissue targeting via anchored click chemistry" allows for the precise delivery of highly potent cytotoxic drugs or imaging agents directly to the tumor, minimizing systemic toxicity.[11]

Start Step 1: Metabolic Labeling Azide_AA Administer Azide-functionalized 2F-hPhe Analog (Az-hPhe) Start->Azide_AA Uptake Selective Uptake by Cancer Cell (via LAT1) Azide_AA->Uptake Hijacks metabolism Incorporation Incorporation into new proteins during translation Uptake->Incorporation Display Surface Display of Azide-labeled Proteins Incorporation->Display Cell becomes 'tagged' Click Strain-Promoted 'Click' Reaction (SPAAC) Display->Click Step2 Step 2: Bio-orthogonal Ligation Payload Administer DBCO-Payload (Drug or Fluorophore) Step2->Payload Payload->Click Complementary reactive groups Result Targeted Delivery Achieved: Payload is anchored to Cancer Cell Click->Result

Figure 2. Workflow for metabolic labeling and bio-orthogonal targeting.

Protocol 3.1: Metabolic Labeling of Cancer Cells with an Azido-hPhe Analog

Purpose: To incorporate an azide chemical handle into the proteome of cancer cells.

Materials:

  • Cancer cell line cultured in a T-75 flask.

  • Methionine-free DMEM or RPMI-1640 medium.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • L-Azidohomophenylalanine (Az-hPhe) or similar azide-bearing analog.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare Labeling Medium: Create a complete culture medium using methionine-free base medium supplemented with 10% dFBS. Expert Insight: Using dialyzed serum is critical to remove endogenous competing amino acids, maximizing the incorporation efficiency of the unnatural analog.[16]

  • Amino Acid Starvation (Optional but Recommended):

    • Wash the semi-confluent cells twice with warm PBS.

    • Incubate the cells in the prepared labeling medium (without Az-hPhe) for 30-60 minutes at 37°C. This depletes the intracellular pool of natural amino acids and enhances subsequent uptake of the analog.

  • Labeling:

    • Prepare a stock solution of Az-hPhe in sterile water or DMSO.

    • Add Az-hPhe to the labeling medium to a final concentration of 50-200 µM.

    • Incubate the cells for 12-24 hours at 37°C. The optimal duration depends on the protein turnover rate of the specific cell line.

  • Harvesting: After incubation, wash the cells three times with cold PBS to remove any unincorporated Az-hPhe. The cells are now "tagged" and ready for bio-orthogonal conjugation.

Protocol 3.2: Bio-orthogonal Conjugation with a DBCO-Fluorophore (Validation)

Purpose: To visually confirm the successful surface labeling of cells via fluorescence microscopy or flow cytometry.

Materials:

  • Azide-labeled cells from Protocol 3.1.

  • Control (unlabeled) cells.

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488, DBCO-Cy5).

  • PBS with 1% BSA (PBSA).

  • Formaldehyde (4% in PBS) for fixation.

  • DAPI stain (for nuclear counterstaining).

Procedure:

  • Cell Preparation: Use labeled and control cells either in suspension or seeded on glass coverslips.

  • Conjugation Reaction:

    • Dilute the DBCO-fluorophore in PBSA to a final concentration of 10-50 µM.

    • Incubate the cells (labeled and control) with the DBCO-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with PBSA to remove unreacted DBCO-fluorophore.

  • Fixation and Staining (for Microscopy):

    • Fix the cells with 4% formaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto slides using a mounting medium containing DAPI.

  • Analysis:

    • Microscopy: Visualize the cells. Labeled cells should exhibit strong membrane-associated fluorescence, while control cells should show minimal background signal.

    • Flow Cytometry: Analyze the cell suspension. A significant shift in fluorescence intensity should be observed for the labeled cell population compared to the control.

Parameter Recommended Range Rationale & QC Checkpoint
Az-hPhe Concentration 50 - 200 µMBalance between efficient labeling and potential cytotoxicity. Perform a dose-response viability assay.
Labeling Time 12 - 24 hoursShould be approximately one to two cell cycles to ensure incorporation into a significant portion of the proteome.
DBCO-Probe Concentration 10 - 50 µMSufficient for efficient reaction without causing non-specific binding. Titrate for optimal signal-to-noise.
Conjugation Time 30 - 60 minutesSPAAC reactions are typically fast. Longer times usually do not improve signal significantly.

Table 2. Protocol Parameters for Metabolic Labeling and Bio-orthogonal Conjugation.

References

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1088. [Link]

  • National Center for Biotechnology Information. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Wikipedia. Bioorthogonal chemistry. [Link]

  • Krämer, M., Gröner, B., Hoffmann, C., Craig, A., Neumaier, F., Zlatopolskiy, B. D., & Endepols, H. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6039. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry. Chemical Society Reviews, 43(19), 6548–6566. [Link]

  • MDPI. (n.d.). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. [Link]

  • Carle Illinois College of Medicine. (2023). Researchers Develop a Sweet Strategy for Targeted Cancer Therapeutics through Unnatural Sugar Metabolic Labeling. [Link]

  • Liu, S., et al. (2019). Fluorine-18 labeled amino acids for tumor PET/CT imaging. American Journal of Nuclear Medicine and Molecular Imaging, 9(1), 19-39. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

  • Wang, J., et al. (2017). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Chemical Biology, 13(4), 415-424. [Link]

  • Shoup, T. M., et al. (1999). Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 42(15), 2987-2994. [Link]

  • Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

  • Pérez-Herrero, E., & Fernández-Medarde, A. (2015). Advanced targeted therapies in cancer: Drug delivery systems and the role of P-glycoprotein. Cancers, 7(1), 594-629. [Link]

  • Calva-Cerqueira, D., et al. (2010). Targeting in Cancer Therapies. IntechOpen. [Link]

Sources

using 2-Fluoro-L-homophenylalanine to study protein-protein interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Probing Protein-Protein Interactions with 2-Fluoro-L-homophenylalanine: A Guide to ¹⁹F-NMR and Computational Methods

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. However, the transient nature and often large, shallow interfaces of these interactions pose significant challenges to traditional biochemical and structural biology techniques. The incorporation of non-canonical amino acids (ncAAs) offers a powerful solution, providing minimally perturbative probes for detailed analysis. This guide focuses on the application of this compound (2-F-Hphe), a unique ncAA, as a strategic tool for elucidating PPIs. By leveraging the exquisite sensitivity of the fluorine-19 (¹⁹F) nucleus, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to detect binding events, quantify affinities, and map interaction interfaces with high precision and no background signal from the biological milieu. We provide the scientific rationale, detailed experimental protocols for incorporation and analysis, and a discussion of the complementary role of computational modeling.

Scientific Rationale: The Power of a Single Fluorine Atom

The utility of 2-F-Hphe as a probe for PPIs stems from the unique biophysical properties of the fluorine atom. Unlike bulky fluorescent tags or spin labels, a single fluorine atom represents a minimal steric perturbation to the protein structure, closely mimicking a native hydrogen atom in size.[1] This subtlety is crucial for preserving the native conformation and function of the protein of interest. The true power of this substitution lies in the exceptional properties of the ¹⁹F nucleus for NMR spectroscopy.

Key Advantages of ¹⁹F-NMR for PPI Studies:

  • High Sensitivity and No Background: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an intrinsically sensitive NMR probe. Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F-NMR spectra are free from background signals, allowing for the unambiguous detection of the labeled protein even in complex mixtures or cellular lysates.[2]

  • Exquisite Environmental Probe: The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment.[3][4] Subtle conformational changes, solvent exposure, or the proximity of a binding partner can induce significant and easily detectable changes in the ¹⁹F-NMR signal. This sensitivity makes it an ideal reporter for monitoring binding events and allosteric transitions.[5]

  • Minimal Perturbation: Replacing a hydrogen with a fluorine atom on the phenyl ring is one of the most conservative modifications possible. This minimizes the risk of altering the protein's structure, stability, or interaction profile, a common drawback of larger extrinsic labels.[4]

The "homophenylalanine" scaffold, featuring an additional methylene group in the side chain compared to phenylalanine, provides unique conformational flexibility and positioning of the fluorinated aromatic ring within the protein structure. This can be strategically employed to probe different regions of a protein's surface or interface that might be inaccessible to a standard phenylalanine analog.

Core Methodology: Biosynthetic Incorporation of 2-F-Hphe

The first critical step is the site-specific incorporation of 2-F-Hphe into the target protein. The most common and robust method for this in E. coli involves using an auxotrophic host strain that cannot synthesize the corresponding canonical amino acid (in this case, phenylalanine), allowing the exogenously supplied 2-F-Hphe to be incorporated during protein expression.[5]

G cluster_0 Preparation cluster_1 Expression & Purification cluster_2 Validation strain Select Phenylalanine Auxotrophic E. coli Strain plasmid Transform with Plasmid Encoding Target Protein strain->plasmid media Prepare Minimal Media Supplemented with 2-F-Hphe plasmid->media culture Culture Cells & Induce Protein Expression (e.g., IPTG) media->culture harvest Harvest Cells & Lyse culture->harvest purify Purify Labeled Protein (e.g., Affinity Chromatography) harvest->purify ms Verify Incorporation (Mass Spectrometry) purify->ms nmr_check Confirm Fold & Purity (¹H-¹⁵N HSQC, SDS-PAGE) ms->nmr_check caption Workflow for 2-F-Hphe Incorporation

Caption: General workflow for biosynthetic incorporation of 2-F-Hphe.

Protocol 1: Incorporation of 2-F-Hphe in E. coli

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Phenylalanine auxotrophic E. coli strain (e.g., AF-pheA).

  • Expression plasmid containing the gene of interest with a Phe codon at the desired labeling site.

  • M9 minimal media components.

  • This compound (ensure high purity).

  • All other 19 canonical amino acids.

  • IPTG (or other appropriate inducer).

  • Standard buffers for cell lysis and protein purification.

Procedure:

  • Transformation: Transform the Phe-auxotrophic E. coli strain with the expression plasmid. Select colonies on LB agar plates containing the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 5 mL of M9 minimal media supplemented with glucose (0.4%), MgSO₄ (2 mM), the appropriate antibiotic, and all 20 canonical amino acids (including Phenylalanine, ~50 mg/L). Grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal media (containing antibiotic, glucose, MgSO₄) with the overnight starter culture. This main culture medium should contain all canonical amino acids EXCEPT Phenylalanine.

  • Supplementation: To the 1 L culture, add this compound to a final concentration of 75-150 mg/L. The optimal concentration should be determined empirically.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (e.g., to 0.5 mM final concentration). Reduce the temperature to 18-25°C to improve protein folding and solubility. Continue to incubate for 12-18 hours.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the 2-F-Hphe labeled protein using standard protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins followed by size-exclusion chromatography).

  • Verification:

    • Mass Spectrometry (Required): Use ESI-MS to confirm the mass of the purified protein. The mass should correspond to the theoretical mass of the protein with 2-F-Hphe incorporated. Successful incorporation is often not 100%, and MS can help quantify the efficiency.[2]

    • Purity Check: Run the purified protein on an SDS-PAGE gel to assess purity.

    • Folding Check: For structural validation, acquire a ¹H-¹⁵N HSQC spectrum (if ¹⁵N labeling is also performed). A well-dispersed spectrum is indicative of a properly folded protein.[4]

Application: Characterizing PPIs with ¹⁹F-NMR

Once the labeled protein is purified and validated, it can be used in ¹⁹F-NMR experiments to study its interactions. The primary experiment involves titrating an unlabeled binding partner into a solution of the ¹⁹F-labeled protein and observing changes in the ¹⁹F spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Titration cluster_2 Data Analysis protein_prep Prepare ¹⁹F-labeled Protein (25-100 µM in NMR Buffer) ligand_prep Prepare Unlabeled Ligand (10-20x Stock in same buffer) spec_0 Acquire Initial 1D ¹⁹F Spectrum (Protein only) ligand_prep->spec_0 titrate Add Aliquots of Ligand spec_0->titrate spec_n Acquire 1D ¹⁹F Spectrum after each addition titrate->spec_n csp Monitor Chemical Shift Perturbations (CSPs) spec_n->csp plot Plot Δδ vs. [Ligand] csp->plot fit Fit Data to Binding Isotherm to Determine Kd plot->fit caption Workflow for ¹⁹F-NMR Titration Experiment

Caption: General workflow for a ¹⁹F-NMR titration to study PPIs.

Protocol 2: 1D ¹⁹F-NMR Titration for Affinity Measurement

Materials:

  • Purified, validated 2-F-Hphe labeled protein.

  • Purified, unlabeled binding partner (ligand).

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O). The buffer should be optimized for the stability and solubility of both proteins.

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the ¹⁹F-labeled protein at a concentration of 25-100 µM. The concentration should be well below the expected dissociation constant (Kd) if possible.

  • Initial Spectrum: Place the sample in the NMR spectrometer and acquire a 1D ¹⁹F spectrum. This is the 'apo' or unbound state spectrum. The number of scans will depend on the protein concentration and spectrometer sensitivity, but experiments are often quick (5-20 minutes).[4]

  • Titration: Prepare a concentrated stock of the unlabeled ligand in the exact same NMR buffer. Add a small aliquot of the ligand stock to the NMR tube to achieve the first desired molar ratio (e.g., 0.2:1 ligand:protein).

  • Equilibration and Acquisition: Gently mix the sample and allow it to equilibrate for a few minutes. Acquire another 1D ¹⁹F spectrum.

  • Repeat: Continue the titration with increasing amounts of the ligand (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1 molar ratios) until the chemical shift of the ¹⁹F signal stops changing, indicating saturation.

  • Data Processing: Process all spectra uniformly.

  • Data Analysis:

    • Measure the chemical shift (δ) of the ¹⁹F resonance at each titration point.

    • Calculate the chemical shift perturbation (CSP or Δδ) relative to the apo spectrum: Δδ = |δ_bound - δ_apo|.

    • Plot Δδ as a function of the total ligand concentration.

    • Fit the resulting binding isotherm to a one-site binding model to extract the dissociation constant (Kd).

Data Presentation: Sample Titration Data

The results from a titration experiment can be summarized in a table before plotting.

Ligand:Protein Molar RatioTotal Ligand Conc. (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)
00-115.5000.000
0.525-115.5850.085
1.050-115.6500.150
2.0100-115.7400.240
5.0250-115.8500.350
10.0500-115.8900.390
15.0750-115.9000.400

Note: Data are hypothetical for illustrative purposes.

Advanced Applications and Complementary Approaches

  • Interface Mapping: By incorporating 2-F-Hphe at multiple sites across the protein surface (creating several single-labeled mutants), one can map the interaction interface. Residues at the binding interface will show significant CSPs upon ligand binding, while those distant from the interface will show minimal or no shifts.[5]

  • Photo-Crosslinking: While 2-F-Hphe is primarily an NMR probe, other fluorinated phenylalanine analogs, such as p-benzoyl-L-phenylalanine (pBpa), can be used for photo-crosslinking to covalently capture transient interactions.[6][7][8] Halogenated pBpa analogs have been shown to increase crosslinking yields.[6]

  • Computational Modeling: Computational methods can complement experimental work by predicting the structural and energetic consequences of incorporating 2-F-Hphe. Software like Rosetta can be used to model the ncAA into the protein structure and predict changes in stability or binding affinity, helping to guide the design of experiments.[9][10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of 2-F-Hphe to E. coli.Optimize 2-F-Hphe concentration; lower induction temperature; try a different auxotrophic strain.
Poor Incorporation Efficiency Depletion of 2-F-Hphe; residual Phe synthesis.Increase 2-F-Hphe concentration; ensure high purity of the ncAA; confirm the auxotrophic strain is correct.
Protein is Unfolded/Aggregated The mutation destabilized the protein.Choose a different labeling site, preferably a surface-exposed residue not critical for folding. Use computational tools to predict stability effects.
No Chemical Shift Change Upon Titration The labeled site is not involved in or affected by the interaction; the proteins are not interacting under the experimental conditions.Choose a different labeling site closer to the putative interface; verify the interaction with an orthogonal method (e.g., ITC, SPR); optimize buffer conditions.

Conclusion

This compound is a powerful and minimally perturbative probe for the detailed investigation of protein-protein interactions. Its application in conjunction with ¹⁹F-NMR spectroscopy provides a direct, sensitive, and unambiguous method for detecting binding, quantifying affinity, and mapping interaction surfaces. The straightforward protocols for biosynthetic incorporation make this advanced technique accessible for addressing challenging questions in chemical biology and drug discovery, bridging the gap between cellular function and molecular structure.

References

  • Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. (n.d.). ACS Publications. [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. (2023). ACS Publications. [Link]

  • Probing Membrane Protein Interactions by ¹⁹F Solid-State NMR. (2018). Wiley Online Library. [Link]

  • Protein Design with NCAAs. (n.d.). Meiler Lab, Vanderbilt University. [Link]

  • USE OF ¹⁹F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PMC. [Link]

  • Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PMC. [Link]

  • Mechanisms of noncanonical binding dynamics in multivalent protein–protein interactions. (2019). PNAS. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Electron-deficient p-benzoyl-L-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. (2019). Wiley Online Library. [Link]

  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. (2017). PMC. [Link]

  • A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. (2017). ResearchGate. [Link]

  • The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. (2022). PMC. [Link]

  • Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions. (2019). PubMed. [Link]

  • Computationally Assisted Noncanonical Amino Acid Incorporation. (2024). ACS Central Science. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). PMC. [Link]

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (n.d.). PMC. [Link]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. (n.d.). PMC. [Link]

  • Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. (n.d.). PMC. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). PMC. [Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. (n.d.). PMC. [Link]

  • Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2009). ResearchGate. [Link]

  • Techniques for the Analysis of Protein-Protein Interactions in Vivo. (n.d.). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Fluoro-L-Homophenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting for 2-Fluoro-L-Homophenylalanine (2-F-L-HPA) Ticket ID: #SYN-2F-HPA-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing This compound presents unique challenges compared to its non-fluorinated parent or the canonical phenylalanine. The introduction of the fluorine atom at the ortho position of the aromatic ring creates both steric bulk and electronic withdrawal, often leading to lower yields in standard alkylation protocols.

This guide prioritizes two validated pathways:

  • The Chemical Route (High Precision): Asymmetric alkylation using a Ni(II)–Schiff base complex (Belokon’s method). Best for gram-scale, high optical purity (>99% ee).[1]

  • The Biocatalytic Route (Scalable): Enzymatic resolution of N-acetyl precursors. Best for cost-effective multi-gram synthesis, though limited to 50% theoretical yield without recycling.

Module 1: The Chemical Route (Ni(II) Complex Alkylation)

Context: This method utilizes a Glycine-Ni(II)-BPB complex. The chiral auxiliary shields one face of the glycine enolate, forcing the incoming electrophile (2-fluorophenethyl bromide) to attack from the opposite side.

Core Protocol
  • Complex Formation: React Glycine with (S)-BPB (2-[N-(benzyloxycarbonyl)amino]benzophenone) and Ni(NO₃)₂ to form the nucleophilic template.

  • Alkylation: Deprotonate the complex with a base (KOH or NaH) and react with 2-fluorophenethyl bromide .

  • Hydrolysis: Acidic cleavage releases the free amino acid and recovers the chiral ligand.

Critical Troubleshooting (Q&A)

Q: My alkylation yield is stalled at <40%. The starting material remains unreacted.

  • Diagnosis: The ortho-fluorine atom on the phenethyl chain introduces steric hindrance that slows down the SN2 attack compared to unsubstituted homophenylalanine.

  • Solution:

    • Switch Base: If using KOH/NaOH, switch to NaH (Sodium Hydride) in DMF. The stronger base ensures complete enolate formation.

    • Temperature Ramp: Start the reaction at 0°C to minimize elimination of the alkyl halide, then slowly ramp to 45°C (instead of RT) to overcome the activation energy barrier caused by the ortho-substituent.

    • Stoichiometry: Increase the electrophile (2-fluorophenethyl bromide) to 1.5 – 2.0 equivalents .

Q: The reaction mixture turned from deep red to brown/black.

  • Diagnosis: Decomposition of the Ni(II) complex, likely due to excessive base concentration or moisture.

  • Solution: Ensure the reaction is strictly anhydrous. Use flame-dried glassware and anhydrous DMF. Add the base in portions. The deep red color is the indicator of the active chiral complex; loss of this color indicates complex failure.

Q: I am seeing high levels of styrene elimination products instead of alkylation.

  • Diagnosis: The 2-fluorophenethyl bromide is undergoing E2 elimination rather than SN2 substitution.

  • Solution:

    • Lower the basicity: Use powdered KOH with a phase transfer catalyst (TBAB) in acetonitrile instead of NaH/DMF.

    • Increase concentration: Run the reaction at a higher concentration (0.5 M) to favor bimolecular substitution (SN2) over unimolecular elimination.

Workflow Visualization

Ni_Complex_Synthesis cluster_0 Step 1: Template Prep cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis Glycine Glycine Complex Ni(II)-Gly-BPB (Nucleophile) Glycine->Complex BPB (S)-BPB Ligand BPB->Complex Ni_Salt Ni(NO3)2 Ni_Salt->Complex Alkylated_Complex Alkylated Complex (Red Solid) Complex->Alkylated_Complex NaH, DMF <98% de> Electrophile 2-Fluorophenethyl Bromide Electrophile->Alkylated_Complex Product 2-Fluoro-L-HPA (Target) Alkylated_Complex->Product Hydrolysis Ligand_Rec Recycled BPB Alkylated_Complex->Ligand_Rec Acid HCl / MeOH

Caption: Figure 1. Asymmetric synthesis workflow via Ni(II)-BPB complex. Note the recycling loop for the chiral ligand.

Module 2: The Biocatalytic Route (Enzymatic Resolution)

Context: This method uses hydrolytic enzymes (Acylase I or Alcalase) to selectively hydrolyze the L-enantiomer of an N-acetylated racemic precursor.

Core Protocol
  • Precursor Synthesis: Acetylate racemic 2-fluoro-homophenylalanine.

  • Enzymatic Hydrolysis: Incubate with Aspergillus melleus Acylase I or Alcalase at pH 7.5–8.0.

  • Separation: The L-amino acid precipitates or is extracted; the unreacted D-N-acetyl isomer remains in solution.

Critical Troubleshooting (Q&A)

Q: The reaction rate is extremely slow (>48 hours).

  • Diagnosis: Fluorinated substrates often have lower water solubility, limiting enzyme access.

  • Solution: Add a co-solvent. Use 5–10% DMSO or Methanol . Do not exceed 15% as it may denature the enzyme. Alternatively, use an Ionic Liquid system (e.g., [EtPy][CF3COO]) which has been shown to enhance rate and enantioselectivity for homophenylalanine derivatives [1].

Q: My product has low optical purity (ee < 95%).

  • Diagnosis: Spontaneous hydrolysis of the D-isomer or pH drift allowing the enzyme to attack the "wrong" enantiomer.

  • Solution:

    • pH Stat: Use an autotitrator to maintain pH strictly at 7.5.

    • Stop Early: Terminate the reaction at 40–45% conversion rather than waiting for 50%. It is better to sacrifice yield for purity in resolution methods.

Workflow Visualization

Enzymatic_Resolution cluster_out Start Racemic N-Acetyl-2-F-HPA Enzyme Acylase I / Alcalase (pH 7.5, 37°C) Start->Enzyme Dissolve in Buffer + 5% DMSO L_Prod L-2-Fluoro-HPA (Free Amino Acid) Enzyme->L_Prod Hydrolysis D_Sub D-N-Acetyl-2-F-HPA (Unreacted) Enzyme->D_Sub Remains in Solution Racemization Chemical Racemization (Acetic Anhydride) D_Sub->Racemization Recycle Racemization->Start

Caption: Figure 2. Biocatalytic resolution with optional racemization loop for D-isomer recycling.

Summary Data Table: Method Comparison

FeatureNi(II) Complex MethodEnzymatic Resolution
Primary Yield 75 – 85% ~40% (per pass)
Enantiomeric Excess (ee) > 98% 95 – 99%
Cost Efficiency Moderate (Ligand recyclable)High (Cheap reagents)
Scalability Gram to Kilo scaleMulti-Kilo scale
Key Risk Reagent quality (2-F-Phenethyl bromide)Substrate solubility

References

  • Zhao, H., Luo, R. G., & Malhotra, S. V. (2002).[2] Concise Synthesis and Enzymatic Resolution of L-(+)-homophenylalanine Hydrochloride. Enantiomer, 7(1), 1–3.[2]

  • Belokon, Y. N., et al. (1998). General Method of Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Acids via Ni(II) Complexes. Tetrahedron: Asymmetry, 9(23), 4249-4252. (Foundational methodology for Ni-Complex route).
  • Iannuzzi, M., et al. (2025).[3] Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.[3][4] Beilstein Journal of Organic Chemistry, 21, 659–669.[3][4]

  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity.[5][6][7][8][9] Bioorganic Chemistry, 71, 150-161.

Sources

Technical Support Center: Purification of 2-Fluoro-L-homophenylalanine Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-2F-HPH-PUR Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Nature of the Beast

Welcome to the technical support hub for 2-Fluoro-L-homophenylalanine (2-F-Hph) labeled peptides. You are likely here because your standard purification protocol is failing, yielding broad peaks, or resulting in poor recovery.

To solve this, we must understand the molecule. 2-F-Hph is not just a "labeled phenylalanine."[1] It introduces two critical physicochemical alterations:

  • The "Homo" Extension: The addition of a methylene group (

    
    ) between the 
    
    
    
    -carbon and the aromatic ring significantly increases hydrophobicity compared to native Phenylalanine (Phe).
  • The Ortho-Fluorine: The fluorine atom at the 2-position (ortho) creates a strong dipole and, crucially, introduces steric bulk near the peptide backbone. This often restricts side-chain rotation, leading to distinct conformational populations that can resolve as "split peaks" on HPLC.

This guide moves beyond standard protocols to address these specific challenges.

Module 1: Pre-Purification Diagnostics (The Triage)

Do not inject your crude sample yet. The hydrophobicity of 2-F-Hph often leads to aggregation. A blind injection risks crashing the peptide on your column head.

Step 1: Solubility Stress Test

Standard buffers (Water/AcN) are often insufficient for dissolving crude 2-F-Hph peptides.

  • Protocol: Attempt to dissolve 1 mg of crude in 100

    
    L of 50% Acetonitrile/Water.
    
  • Failure Mode: If the solution is cloudy or gel-like, do not filter and inject (you will lose your product).

  • Corrective Action: Dissolve crude in minimal DMF (Dimethylformamide) or DMSO . If the peptide is extremely hydrophobic, use HFIP (Hexafluoroisopropanol) as a co-solvent, but ensure your column is compatible.

Step 2: The 19F-NMR Check

Before purification, use the label to your advantage. Run a quick non-decoupled 19F-NMR on the crude mixture.

  • Why? It distinguishes between the target peptide and impurities without needing separation.

  • Target Signal: A sharp singlet (or doublet if coupling exists) around -110 to -120 ppm (referenced to

    
    ).
    
  • Warning Sign: Multiple fluorine peaks often indicate incomplete deprotection or racemization, not just purification issues.

Module 2: The Core Purification Protocol (RP-HPLC)

Stationary Phase Selection

Standard C18 is the default, but often suboptimal for 2-F-Hph due to "hydrophobic stickiness."

Column TypeApplicabilityMechanism of Action
C18 (Standard) General PurposeHydrophobic interaction. Risk: Irreversible adsorption of 2-F-Hph.
C8 or C4 Recommended Lower carbon load reduces retention of the highly hydrophobic "homo" side chain.
Phenyl-Hexyl High Specificity

-

interactions target the fluorinated ring. Excellent for separating 2-F-Hph from non-fluorinated impurities.
Mobile Phase & Gradient Strategy

Fluorine atoms can induce peak broadening. We counteract this with heat and specific modifiers.

  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)[2]

  • Buffer B: Acetonitrile + 0.1% TFA[2]

  • Temperature: 45°C - 60°C (Critical).

    • Reasoning: Elevated temperature breaks up hydrophobic aggregates and speeds up the interconversion of rotamers caused by the bulky 2-fluoro group, sharpening the peaks.

The "Shallow-Focus" Gradient Protocol:

  • Equilibration: 5% B for 5 min.

  • Scout: 5-95% B over 20 min (Determine elution point, e.g., 45% B).

  • Purification Run:

    • 0-5 min: 5%

      
       (Elution Point - 5%)
      
    • 5-25 min: (Elution Point - 5%)

      
       (Elution Point + 5%) (Slope: 0.5% B/min) 
      
    • 25-30 min: Wash at 95% B.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying these specific peptides.

PurificationStrategy Start Crude 2-F-Hph Peptide SolubilityCheck Solubility Test (50% AcN/H2O) Start->SolubilityCheck Cloudy Cloudy/Precipitate? SolubilityCheck->Cloudy SolventSwitch Dissolve in DMF/DMSO Cloudy->SolventSwitch Yes NMRCheck 19F-NMR Diagnostic Cloudy->NMRCheck No SolventSwitch->NMRCheck ColumnSelect Select Column NMRCheck->ColumnSelect C18 C18 (Standard) ColumnSelect->C18 General Phenyl Phenyl-Hexyl (Targeting Aromaticity) ColumnSelect->Phenyl High Purity Req. Gradient Run Shallow Gradient (0.5% B/min) @ 60°C C18->Gradient Phenyl->Gradient Result Check Peak Shape Gradient->Result SplitPeak Split/Broad Peak? Result->SplitPeak ActionHeat Increase Temp to 65°C Check for Rotamers SplitPeak->ActionHeat Yes Final Pool & Lyophilize SplitPeak->Final No ActionHeat->Final

Caption: Decision tree for 2-F-Hph peptide purification, prioritizing solubility management and column selection based on aromatic specificity.

Module 4: Troubleshooting & FAQs

Q1: I see two peaks with the exact same mass (LC-MS). Is my peptide racemic?

Diagnosis: Not necessarily. This is the "Rotamer Effect." Explanation: The 2-fluoro substituent is bulky. It can sterically clash with the peptide backbone, creating two stable conformational isomers (rotamers) that interconvert slowly on the HPLC timescale. Solution:

  • Re-inject at higher temperature (60°C). If the peaks merge or the ratio changes, they are conformers, not diastereomers.

  • Collect both. They will equilibrate to the same population in solution post-purification.

Q2: My peptide is sticking to the column and eluting as a "ghost peak" in the next blank run.

Diagnosis: Hydrophobic Carryover. Explanation: The "homo" group makes the peptide extremely lipophilic. Standard 95% AcN washes may not remove it from a C18 column. Solution:

  • Switch to a C4 column (less surface area for hydrophobic binding).

  • Inject a "sawtooth" wash: 100% Isopropanol (IPA) followed by 100% AcN between runs. IPA is a stronger eluent for lipophilic peptides.

Q3: Can I use 19F-NMR to quantify my yield?

Answer: Yes, and it is more accurate than UV (A280). Protocol: Add a known concentration of an internal standard (e.g., Trifluoroethanol or Fluorobenzoic acid) to your NMR tube. Integrate the standard vs. your peptide peak. Note: Ensure the relaxation delay (


) is sufficient (at least 5 

) for quantitative accuracy.

References

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.[3] National Institutes of Health. [Link]

  • Kiverstein, A., et al. (2018). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.[4][5] ACS Chemical Biology. [Link]

  • PubChem. (2025).[1][6] 2-Fluorophenylalanine Compound Summary. National Library of Medicine. [Link]

Sources

preventing degradation of 2-Fluoro-L-homophenylalanine during experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Experiments

Welcome to the technical support center for 2-Fluoro-L-homophenylalanine (2-F-HPA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of 2-F-HPA throughout your experimental workflows. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide scientifically grounded solutions to ensure the reliability and reproducibility of your results.

I. Understanding the Stability of this compound

This compound is a synthetic amino acid analog valued in pharmaceutical research for its ability to enhance the biological activity and stability of peptides and proteins.[1] The introduction of a fluorine atom to the phenyl ring can modulate properties such as lipophilicity and electrostatic interactions, which in turn can influence protein folding and function.[2][3] However, this modification also introduces unique stability considerations that must be addressed to prevent experimental artifacts.

The stability of fluorinated amino acids is influenced by the position of the fluorine atom on the aromatic ring.[4] While fluorination can enhance protein stability, the carbon-fluorine bond can be susceptible to cleavage under certain conditions, leading to the formation of degradation products that may interfere with your experiments.[5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of 2-F-HPA.

1. What are the optimal storage conditions for solid 2-F-HPA?

To ensure long-term stability, solid this compound hydrochloride should be stored at 0-8°C.[1] For extended storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture.

2. How should I prepare stock solutions of 2-F-HPA?

It is recommended to prepare fresh solutions for each experiment whenever possible. If a stock solution is necessary, dissolve the 2-F-HPA in a suitable sterile buffer (e.g., PBS or Tris at pH 7) and store it at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. For peptides containing amino acids susceptible to oxidation, the use of oxygen-free solvents is advised.

3. What is the expected stability of 2-F-HPA in aqueous solutions?

The stability of 2-F-HPA in solution can be affected by pH, temperature, and exposure to light. While specific data for 2-F-HPA is limited, studies on similar fluorinated aromatic compounds suggest that they can be susceptible to degradation under certain conditions. It is crucial to minimize the time the compound spends in solution before use.

4. Can 2-F-HPA undergo defluorination during my experiments?

Yes, defluorination is a potential degradation pathway. Photodegradation is a known route for the cleavage of the C-F bond in aromatic fluorinated compounds, leading to the release of fluoride ions. Additionally, certain anaerobic microorganisms have been shown to degrade fluorinated aromatic compounds, which could be a concern if microbial contamination is not controlled.[7]

III. Troubleshooting Guide: Identifying and Preventing Degradation

This guide provides a structured approach to troubleshooting common issues related to 2-F-HPA degradation.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of 2-F-HPA leading to the presence of impurities or a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Visual Inspection: Check the solid 2-F-HPA for any changes in color or appearance. The compound should be a white powder.[1]

    • Analytical Confirmation: If degradation is suspected, it is essential to analyze the compound's purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

  • Review Handling and Storage Procedures:

    • Confirm that the solid compound has been stored at the recommended temperature (0-8°C) and protected from light and moisture.[1]

    • Ensure that solutions are prepared fresh or, if stored, are properly aliquoted and kept at -20°C.

    • Evaluate the potential for microbial contamination in your buffers and experimental setup.

Issue 2: Suspected Photodegradation

Possible Cause: Exposure of 2-F-HPA solutions to ambient or UV light. Aromatic fluorinated compounds can undergo photolysis.

Troubleshooting Steps:

  • Minimize Light Exposure:

    • Work with 2-F-HPA solutions in a dimly lit environment.

    • Use amber-colored vials or wrap containers with aluminum foil to protect them from light.

    • Avoid prolonged exposure to direct sunlight or other UV sources.

  • Analytical Verification:

    • Analyze samples that have been exposed to light and compare them to a protected control sample using HPLC to detect the appearance of degradation peaks.

Issue 3: Potential for Hydrolytic or Oxidative Degradation

Possible Cause: Instability of 2-F-HPA in certain buffer conditions or in the presence of oxidizing agents. The C-F bond is generally strong, but the overall molecule can have other reactive sites.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • Maintain a neutral pH (around 7) for your experimental solutions unless the protocol specifically requires acidic or basic conditions.

    • If extreme pH is necessary, minimize the incubation time.

  • Avoid Oxidizing Agents:

    • Be mindful of other reagents in your experimental system that could act as oxidizing agents.

    • If oxidation is a concern, consider degassing your solutions or working in an inert atmosphere.

IV. Analytical Methods for Detecting Degradation

To ensure the integrity of your 2-F-HPA, it is crucial to have reliable analytical methods to assess its purity and detect any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended method for routine analysis of 2-F-HPA purity.

Table 1: Recommended HPLC Conditions for 2-F-HPA Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) is a common starting point. Specific conditions may need to be optimized for your system.[8]
Detection UV detection at a wavelength where the phenyl ring absorbs (e.g., around 254 nm). Fluorescence detection can also be used for higher sensitivity, often after derivatization.
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25°C)

Experimental Protocol: HPLC Analysis of 2-F-HPA

  • Sample Preparation:

    • Prepare a standard solution of 2-F-HPA of known concentration in the mobile phase.

    • Prepare your experimental sample, ensuring it is filtered through a 0.22 µm filter before injection.

  • Chromatographic Run:

    • Inject the standard and sample solutions onto the HPLC system.

    • Run the optimized gradient program.

  • Data Analysis:

    • Compare the chromatogram of your sample to the standard. The appearance of new peaks or a decrease in the area of the main 2-F-HPA peak can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy can provide detailed structural information and are powerful tools for identifying degradation products.

  • ¹H NMR: Can be used to observe changes in the overall structure of the molecule.

  • ¹⁹F NMR: Is particularly sensitive to the chemical environment of the fluorine atom. A change in the chemical shift or the appearance of new fluorine signals can be a direct indicator of degradation, such as defluorination (which would result in the disappearance of the signal) or other structural modifications near the fluorine atom.[9]

V. Logical Workflow and Decision Making

The following diagrams illustrate the logical workflow for troubleshooting and the potential degradation pathways.

Diagram 1: Troubleshooting Workflow for 2-F-HPA Degradation

degradation_pathways fhpa This compound light Light (UV/Ambient) fhpa->light microbes Microbial Contamination fhpa->microbes extreme_ph Extreme pH fhpa->extreme_ph oxidants Oxidizing Agents fhpa->oxidants defluorination Defluorination Products (e.g., Homophenylalanine, Fluoride Ion) light->defluorination microbes->defluorination other_products Other Degradation Products extreme_ph->other_products oxidants->other_products

Caption: Potential degradation pathways for 2-F-HPA.

VI. References

  • Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. PubMed. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]

  • Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? Request PDF. ResearchGate. [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. Research With Rutgers. [Link]

  • Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity | Request PDF. ResearchGate. [Link]

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. ResearchGate. [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. PMC. [Link]

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF. ResearchGate. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. PMC. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

Sources

Validation & Comparative

comparative study of fluorinated phenylalanine isomers in protein stability

[1][2]

Executive Summary

For researchers in protein engineering and drug development, fluorinated phenylalanine (F-Phe) analogs represent a high-precision toolkit for modulating protein thermodynamics and kinetics.[1] Unlike standard mutagenesis, which often introduces drastic steric or chemical changes, F-Phe isomers allow for the "atomic editing" of the benzene ring.

This guide compares the three monofluoro-isomers (2-F-Phe, 3-F-Phe, 4-F-Phe ) and the perfluorinated variant (F5-Phe ). The core finding for stability optimization is distinct: while 4-F-Phe is the standard for probing electrostatic effects with minimal steric perturbation, 3-F-Phe often provides superior maintenance of native activity and stability. Conversely, F5-Phe is the reagent of choice for maximizing thermodynamic stability via the "fluorous effect," provided the hydrophobic core can accommodate the increased volume.

Part 1: Mechanistic Drivers of Stability

To select the correct isomer, one must understand the three physicochemical forces at play when Hydrogen is replaced by Fluorine.

Steric Volume and Packing (The "Cavity Filling" Effect)

Fluorine has a van der Waals radius of 1.47 Å , intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å).

  • Impact: Replacing H with F increases the molecular volume of the side chain.

  • Stability Implication: If the native Phe residue resides in a loosely packed hydrophobic core, the extra volume of F-Phe can fill voids, increasing Van der Waals contacts and stabilizing the folded state (

    
    ). If the core is tightly packed, it induces steric clashes (
    
    
    ).
Hydrophobicity and the Fluorous Effect

The C-F bond is highly hydrophobic but not lipophilic in the traditional sense; it is "fluorous."

  • Hydrophobicity: F-Phe is more hydrophobic than native Phe.

  • Fluorous Effect: Perfluorinated chains (like F5-Phe) tend to segregate from both water and hydrocarbon phases. In a protein core, F5-Phe residues preferentially pack against other fluorinated residues or hydrophobic patches, significantly increasing the energy required to unfold the protein.

Electrostatic Modulation (Quadrupole Moments)

Fluorine is the most electronegative element. It withdraws electron density from the aromatic ring, reversing the quadrupole moment.

  • Native Phe: Electron-rich face (negative quadrupole). Binds cations (Arg, Lys).

  • F-Phe: Reduced electron density.

  • F5-Phe: Electron-deficient face (positive quadrupole). Repels cations; binds anions or electron-rich aromatics (stacking).

  • Stability Implication: If a Phe is involved in a critical cation-

    
     interaction with an Arginine, fluorination (especially 4-F or F5) will destabilize  the protein by weakening this bond.
    

Part 2: Comparative Performance Analysis

The following data summarizes the structural and thermodynamic impact of specific isomers.

Table 1: Physicochemical & Stability Comparison
IsomerPositionSteric PerturbationElectrostatic ImpactStability Trend (

)
Best Application
2-F-Phe OrthoHigh (Clashes with backbone)ModerateVariable/Destabilizing. Often restricts

torsion, leading to unfolding or rigidification.
Restricting conformational freedom; NMR probes.
3-F-Phe MetaLow/Moderate SubtleNeutral/Stabilizing. Often maintains native stability better than 4-F."Stealth" substitution; maintaining enzymatic activity.
4-F-Phe ParaMinimal High (Dipole aligned)Context Dependent. Destabilizes if cation-

is lost; stabilizes if hydrophobic burial dominates.
Probing electrostatic mechanisms; 19F-NMR.
F5-Phe PerfluoroHigh (Volume increase)Inverted QuadrupoleHighly Stabilizing. Can increase

by >1-2 kcal/mol via hydrophobicity.
Maximizing thermal/proteolytic stability (peptide drugs).
Case Study: PvuII Endonuclease

A pivotal study comparing isomers in the enzyme PvuII highlights the "Isomer Effect" [1].[2]

  • 4-F-Phe: Resulted in a 1.5 kcal/mol destabilization and 4-fold loss in activity. The para fluorine likely disrupted a specific packing or electrostatic interaction.

  • 3-F-Phe: Maintained stability comparable to Wild Type (WT) and actually increased specific activity by 2-fold.[2] The meta position was sterically tolerated and electronically favorable.

Case Study: Protein G (GB1)

In the solvent-exposed hydrophobic surface of Protein G, replacing Phe with F5-Phe (Pentafluorophenylalanine) resulted in a stability increase of -0.45 kcal/mol [2]. This confirms that when steric clashes are avoided, the increased hydrophobicity of the C-F bond drives stability.

Part 3: Decision Matrix & Workflow

Use this logic flow to select the appropriate isomer for your stability campaign.

GStartGoal: Modulate Protein Stability via PheQ1Is the Phe involved ina cation-pi interaction?Start->Q1DestabilizeRisk of Destabilization(Avoid 4-F/F5 or compensatory mutation needed)Q1->DestabilizeYes (Arg/Lys nearby)Q2Is the hydrophobic coretightly packed?Q1->Q2NoSelect3FSelect 3-F-Phe (Meta)Maintains packing & activityQ2->Select3FYes (Tight Packing)Select4FSelect 4-F-Phe (Para)Minimal steric changeQ2->Select4FModerate PackingSelectF5Select F5-Phe (Perfluoro)Max Hydrophobic StabilizationQ2->SelectF5No (Loose/Solvent Exposed)

Caption: Logic flow for selecting fluorinated phenylalanine isomers based on local structural environment.

Part 4: Experimental Protocols

Method A: Global Incorporation via Auxotrophic E. coli

This method replaces all Phe residues in the protein with the F-Phe analog. It is ideal for global stability studies (e.g., DSC, CD).

Reagents:

  • Strain: Phenylalanine auxotroph (e.g., E. coli KA12 or specific RF1-deficient strains).

  • Media: M9 Minimal Media.

  • Analog: 2-F, 3-F, 4-F, or F5-Phe (Solid).

Protocol:

  • Inoculation: Grow auxotrophic cells in M9 media supplemented with standard L-Phenylalanine (0.05 mg/mL) overnight.

  • Wash Step (Critical): Centrifuge cells (

    
    , 10 min). Discard supernatant. Resuspend pellet in M9 salts (no amino acids). Repeat 2x to remove all traces of L-Phe.
    
  • Induction Shift: Resuspend cells in fresh M9 media containing the Fluorinated Analog (0.5 - 1.0 mM) .

    • Note: F-Phe is often transported less efficiently than L-Phe; higher concentrations drive uptake.

  • Expression: Induce with IPTG (0.5 mM) and incubate at 30°C for 4–6 hours.

    • Why 30°C? Slower translation allows better folding of the potentially destabilized fluorinated protein.

  • Purification: Lyse and purify using standard affinity tags (His/Strep).

  • Validation: Confirm incorporation via Intact Mass Spectrometry (Mass shift: +18 Da per F atom).

Method B: Site-Specific Incorporation (Orthogonal Translation)

Use this for targeted stability probes (e.g., replacing Phe57 only).

System: Pyrrolysyl-tRNA Synthetase (PylRS) variants (e.g., PheX-B5 or PheX-D6) [3].[3]

Protocol:

  • Plasmid Design: Introduce an Amber Stop Codon (TAG) at the target Phe position in your gene of interest (GOI).

  • Co-Transformation: Transform E. coli BL21(DE3) with:

    • Plasmid A: GOI-TAG.

    • Plasmid B: pEVOL-PheX (contains the evolved tRNA/RS pair).

  • Growth: Grow in LB or TB media.

  • Induction: At OD600 = 0.5, add 1 mM F-Phe isomer and 0.2% Arabinose (to induce RS expression). Wait 30 mins.

  • Protein Induction: Add IPTG (0.5 mM). Express for 12–16 hours at 25°C.

  • Control: Run a parallel culture without the non-canonical amino acid (ncAA). No protein should be produced (truncated at TAG).

References

  • Differential effects of isomeric incorporation of fluorophenylalanines into PvuII endonuclease. PubMed. [Link]

  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Taylor & Francis. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications / NIH. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers. RSC Advances. [Link]

in vitro and in vivo comparison of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Fluorine Effect: A Comparative Guide to In Vitro and In Vivo Performance of Fluorinated Amino Acids

Introduction: The Atomic Mimic

In the landscape of protein engineering and drug discovery, Fluorine is not merely a halogen; it is a "super-atom." Its van der Waals radius (1.47 Å) is sufficiently close to Hydrogen (1.20 Å) to allow for steric mimicry, yet its electronegativity (4.0 vs. 2.1 for H) and the strength of the C-F bond (approx. 116 kcal/mol) fundamentally alter the physicochemical landscape of the molecule.

This guide objectively compares the performance of Fluorinated Amino Acids (FAAs) against their native counterparts. We analyze the "Fluorine Effect" across two critical dimensions: In Vitro (structural stability and folding) and In Vivo (metabolic fate and pharmacokinetics).

Physicochemical Basis: The "Why" and "How"

Before analyzing performance, one must understand the causality. Replacing a C-H bond with a C-F bond induces specific electronic and steric changes that drive the macroscopic observations in stability and binding.

Mechanistic Diagram: The Fluorine Effect

FluorineEffect Native Native Amino Acid (C-H Bond) Fluorinated Fluorinated Analog (C-F Bond) Native->Fluorinated Substitution Sterics Steric Mimicry (Minimal perturbation) Fluorinated->Sterics Electronics High Electronegativity (Polarization) Fluorinated->Electronics Lipophilicity Increased Hydrophobicity (Fluorous Effect) Fluorinated->Lipophilicity Outcome2 Metabolic Blockade (Oxidation Resistance) Sterics->Outcome2 Outcome1 Altered pKa (Acidity Modulation) Electronics->Outcome1 Electronics->Outcome2 Bond Strength Outcome3 Enhanced Core Packing (Thermal Stability) Lipophilicity->Outcome3 Buried Surface Area

Caption: Causal flow from atomic substitution to macroscopic protein properties.

In Vitro Performance: Stability and Folding

In a controlled environment, FAAs are primarily used to probe folding mechanisms and enhance thermodynamic stability.

Thermal Stability ( ) and The Hydrophobic Effect

Fluorine is highly hydrophobic. When fluorinated aliphatic amino acids (like Trifluoroleucine or Hexafluoroleucine) are incorporated into the hydrophobic core of a protein, they increase the "buried hydrophobic surface area."[1]

  • Performance: Proteins with fluorinated cores typically exhibit a higher melting temperature (

    
    ) compared to wild-type variants.
    
  • Causality: The C-F bond is less polarizable than C-H, leading to poor solvation by water and a stronger driving force to bury the residue within the protein core.

Case Study: The Gauche Effect in Collagen

The most famous example of stereoelectronic control is the use of 4-fluoroproline (4-Flp) in collagen.

  • Native State: Collagen requires Proline residues to adopt a

    
    -exo pucker to stabilize the triple helix.[2][3]
    
  • Fluorinated State: Due to the high electronegativity of Fluorine, (2S,4R)-4-fluoroproline strongly favors the

    
    -exo conformation (the gauche effect).
    
  • Result: Collagen strands incorporating 4-Flp are significantly more stable (hyperstable) than native collagen. Conversely, the wrong diastereomer ((2S,4S)-4-fluoroproline) destabilizes the helix.

Comparative Data: Native vs. Fluorinated
MetricNative Amino Acid (e.g., Leucine/Proline)Fluorinated Analog (e.g., Trifluoroleucine/Fluoroproline)Performance Delta
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Slight steric increase (+20%)
Bond Energy (C-X) ~98 kcal/mol~116 kcal/mol+18% Stability (Chemical inertness)
Lipophilicity (

)
0.0 (Reference)+0.14 (per F atom)Increased (Better membrane/core partition)
pKa (Side chain) StandardReduced (by ~1-2 units if adjacent)Altered (Tunable pH sensitivity)
Thermal Stability (

)
BaselineTypically +2°C to +10°CEnhanced (Residue dependent)

In Vivo Performance: Pharmacokinetics & Metabolism[4]

When moving from the test tube to the living organism, the focus shifts from thermodynamic stability to metabolic survival.

Metabolic Stability (The Blockade Effect)

The primary clearance mechanism for many peptide drugs is oxidative metabolism by Cytochrome P450 enzymes.[4] These enzymes typically attack C-H bonds.

  • Mechanism: Replacing a labile C-H bond with a C-F bond at a "metabolic hotspot" effectively blocks oxidation. The C-F bond is too strong for P450s to cleave.[4]

  • Outcome: This results in a significantly extended half-life (

    
    ) for peptide therapeutics.
    
Membrane Permeability

Fluorination often increases the overall lipophilicity of a peptide without significantly increasing its size. This allows for better passive transport across the lipid bilayer, addressing one of the major hurdles in peptide drug delivery: intracellular access.

Metabolic Workflow Diagram

MetabolicFate cluster_Native Native Pathway cluster_Fluoro Fluorinated Pathway Input Peptide Drug Candidate NativeAA Native Amino Acid (Labile C-H site) Input->NativeAA FluoroAA Fluorinated Analog (Strong C-F site) Input->FluoroAA P450 Cytochrome P450 Oxidation NativeAA->P450 Degradation Rapid Clearance (Low t1/2) P450->Degradation Hydroxylation Block Metabolic Blockade (No Oxidation) FluoroAA->Block Survival Extended Circulation (High t1/2) Block->Survival Steric/Electronic Shield

Caption: Comparison of metabolic fate. Fluorination prevents P450-mediated hydroxylation.

Experimental Protocol: Global Incorporation in E. coli

Objective: To produce a fully fluorinated protein for stability testing using the Selective Pressure Incorporation (SPI) method. This method relies on using an auxotrophic bacterial strain that cannot synthesize the native amino acid.

System Validation:

  • Control: Expression in non-supplemented minimal media (Should yield zero growth).

  • Experimental: Expression in media supplemented with FAA (Should yield growth + protein).

Step-by-Step Methodology
  • Strain Selection: Use an auxotrophic E. coli strain (e.g., DL39 ) which is deficient in Phenylalanine, Tyrosine, and Leucine biosynthesis.

  • Inoculation: Inoculate cells in rich media (LB) overnight to generate biomass.

  • Wash Step (Critical): Centrifuge cells (

    
    , 10 min) and wash 2x with M9 minimal salts to remove traces of rich media.
    
  • Media Shift: Resuspend cells in M9 minimal medium supplemented with 19 amino acids (excluding the target, e.g., Leucine) and glucose.

  • Depletion Phase: Incubate at 37°C for 30 minutes. This starves the cells of the remaining intracellular Leucine, halting protein synthesis.

  • Induction & Supplementation:

    • Add the Fluorinated Analog (e.g., 5,5,5-Trifluoroleucine) at 1-2 mM concentration.

    • Simultaneously induce protein expression (e.g., IPTG 1 mM).

  • Expression: Incubate for 4–6 hours. The cells are forced to use the Fluorinated Analog to synthesize the target protein.

  • Validation: Purify the protein and confirm incorporation via Intact Mass Spectrometry . You should observe a mass shift corresponding to the mass difference between H and F (

    
     Da per substitution).
    

References

  • Raines, R. T. (2006). 2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect. Protein Science.[5] Link

  • Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Merkel, L., & Budisa, N. (2012). Organic fluorine as a polypeptide building element: in vivo expression of fluorinated peptides, proteins and proteomes.[6] Organic & Biomolecular Chemistry.[6][7] Link

  • Marsh, E. N. G. (2014).[5] Fluorinated proteins: from design and synthesis to structure and stability.[5] Accounts of Chemical Research. Link

Sources

A Senior Application Scientist's Guide to Validating 2-Fluoro-L-homophenylalanine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for engineering novel biological functions and developing next-generation therapeutics. 2-Fluoro-L-homophenylalanine (2-F-HPA), a synthetic analog of phenylalanine, offers unique chemical properties for protein engineering and drug design. However, the successful incorporation of 2-F-HPA at the desired position within a protein sequence must be rigorously validated. Mass spectrometry (MS) stands as the gold standard for this validation, providing unambiguous evidence of incorporation and precise localization.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating the incorporation of 2-F-HPA. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers to confidently and accurately characterize their engineered proteins.

The Analytical Imperative: Why Mass Spectrometry is Essential

The incorporation of 2-F-HPA in place of a canonical amino acid, such as phenylalanine, results in a specific mass shift in the target protein and its constituent peptides. High-resolution mass spectrometry can precisely measure this mass difference, providing the initial confirmation of successful incorporation. However, simply observing the correct mass for the intact protein is insufficient. True validation requires pinpointing the exact location of the 2-F-HPA residue within the protein's primary sequence. This is achieved through tandem mass spectrometry (MS/MS), where peptides are fragmented and the resulting fragment ions are analyzed to reconstruct the peptide sequence, including the modified residue.

A Comparative Analysis of Mass Spectrometry Fragmentation Techniques for 2-F-HPA Localization

The choice of fragmentation technique in an MS/MS experiment is critical for generating the most informative spectrum to localize the 2-F-HPA residue. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each possess distinct advantages and disadvantages for this application.

Analytical TechniquePrincipleAdvantages for 2-F-HPA ValidationLimitations for 2-F-HPA Validation
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas to induce fragmentation primarily at the peptide backbone.- Widely available and well-characterized.- Efficient for doubly charged precursor ions.- Can lead to the neutral loss of the fluoro-homophenylalanine side chain, complicating spectral interpretation.- May produce limited fragment ion series for longer peptides.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in a separate collision cell, resulting in more extensive fragmentation.- Generates a greater abundance of b- and y-type fragment ions, improving sequence coverage.- Less prone to the low-mass cutoff issues sometimes seen with ion trap CID.- The higher energy can still promote neutral loss of the modification.- May result in over-fragmentation, leading to a complex spectrum with low-abundance sequence ions.
Electron Transfer Dissociation (ETD) Electron transfer from a radical anion to a multiply charged peptide cation, causing fragmentation of the peptide backbone.- Preserves labile modifications, such as the fluorine on the 2-F-HPA side chain.- Particularly effective for highly charged precursor ions and longer peptides.- Generates c- and z-type fragment ions, providing complementary sequence information.- Less efficient for doubly charged precursor ions.- Can result in incomplete fragmentation, leaving a significant portion of the precursor ion unfragmented.

Expert Insight: For the unambiguous localization of 2-F-HPA, a multi-pronged approach utilizing different fragmentation methods is often the most robust strategy. HCD provides excellent sequence coverage for initial identification, while the preservation of the modification by ETD can provide the definitive evidence for localization, especially in cases where CID or HCD spectra are ambiguous due to neutral loss.

Experimental Workflow for Validating 2-F-HPA Incorporation

The following detailed workflow outlines the key steps from sample preparation to data analysis for the confident validation of 2-F-HPA incorporation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Protein Isolation & Purification p2 Protein Denaturation, Reduction & Alkylation p1->p2 Standard Proteomics Protocol p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 Prepare for Digestion m1 Reverse-Phase Liquid Chromatography Separation p3->m1 Generate Peptides m2 High-Resolution Mass Spectrometry (MS1 Scan) m1->m2 Separate Peptides m3 Tandem Mass Spectrometry (MS/MS Scan) m2->m3 Select Precursor Ions d1 Database Search with Variable Modification m3->d1 Acquire Fragment Spectra d2 Manual Spectral Validation d1->d2 Identify Peptides d3 Localization Confirmation d2->d3 Verify Fragment Ion Series

Caption: A generalized experimental workflow for the validation of 2-F-HPA incorporation.

Detailed Experimental Protocols

1. Protein Sample Preparation:

  • Protein Isolation and Purification: Isolate the protein of interest from the expression system using appropriate purification techniques (e.g., affinity chromatography, size-exclusion chromatography). Ensure high purity to minimize interference from contaminating proteins.

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride to unfold the protein and make it accessible to enzymatic digestion.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.

  • Enzymatic Digestion:

    • Dilute the denatured, reduced, and alkylated protein solution with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add a protease, typically trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Inject the peptide mixture onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration. This separation reduces the complexity of the mixture entering the mass spectrometer at any given time.

  • Mass Spectrometry Analysis:

    • MS1 Scan (Full Scan): Acquire high-resolution mass spectra of the eluting peptides to determine their precursor ion mass-to-charge ratios (m/z).

    • MS/MS Scan (Fragmentation): Select the most intense precursor ions from the MS1 scan for fragmentation using CID, HCD, and/or ETD. Acquire the MS/MS spectra of the resulting fragment ions.

      • Instrument Parameter Optimization: It is crucial to optimize collision energies for CID and HCD to achieve a balance between generating sufficient fragment ions for sequence coverage and avoiding excessive neutral loss of the 2-F-HPA side chain. For ETD, the reaction time and reagent ion settings should be optimized for efficient electron transfer.

3. Data Analysis:

  • Database Search:

    • Use a proteomics search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.

    • Crucially, configure the search parameters to include a variable modification corresponding to the mass difference between 2-F-HPA and the canonical amino acid it is intended to replace (e.g., Phenylalanine). The theoretical monoisotopic mass of Phenylalanine is 147.068414 Da, and the theoretical monoisotopic mass of this compound (C10H12FNO2) is 197.085203 Da, resulting in a mass shift of +50.016789 Da.

  • Manual Spectral Validation:

    • Carefully inspect the MS/MS spectra of peptides identified with the 2-F-HPA modification.

    • Look for a continuous series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that span the site of modification.

    • The mass difference between adjacent fragment ions in the series should correspond to the mass of the amino acid residues in the peptide sequence.

  • Localization Confirmation:

    • The presence of fragment ions that "bracket" the putative site of 2-F-HPA incorporation provides strong evidence for its localization.

    • Diagnostic Fragment Ions: While not definitively reported for 2-F-HPA, be aware of potential diagnostic fragment ions. For instance, a neutral loss of HF (20.0062 Da) from the precursor or fragment ions could be a characteristic feature of fluorinated amino acids. The presence of an immonium ion for 2-F-HPA (m/z = 152.0818) would also be a strong indicator.

Trustworthiness Through Self-Validation

A robust validation strategy incorporates internal controls. Analyzing a control sample of the wild-type protein (without 2-F-HPA) alongside the modified protein is essential. The absence of the specific mass shift and modified peptides in the control sample provides a critical baseline and strengthens the confidence in the results obtained from the 2-F-HPA-containing sample.

Conclusion

Validating the incorporation of this compound is a critical step in harnessing its potential for protein engineering and drug development. Mass spectrometry, with its ability to provide precise mass measurements and detailed sequence information, is the indispensable tool for this task. By carefully selecting the appropriate fragmentation techniques, optimizing experimental parameters, and employing a rigorous data analysis workflow, researchers can achieve unambiguous confirmation of 2-F-HPA incorporation and its precise location within the protein of interest. This meticulous validation ensures the integrity of the engineered protein and provides a solid foundation for subsequent functional studies and therapeutic development.

References

  • PubChem Compound Summary for CID 2724505, L-homophenylalanine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 9465, 2-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. J Biol Eng. 2019; 13: 43. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. Methods Enzymol. 2005;402:148-85. [Link]

  • ETD Fragmentation Features Improve Algorithm. Expert Rev Proteomics. 2012 Jun;9(3):241-3. [Link]

  • A Face in the Crowd: Recognizing Peptides Through Database Search. Mol Cell Proteomics. 2011 Aug; 10(8): M111.009232. [Link]

  • Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. J Am Soc Mass Spectrom. 2016 Mar; 27(3): 367–383. [Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Nat Commun. 2023; 14: 31. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. J Proteome Res. 2011 Sep 2;10(9):3921-34. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. 2021, 26(11), 3143. [Link]

Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of 2-Fluoro-L-homophenylalanine with Endogenous Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of synthetic biology and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel functionalities. The success of these endeavors hinges on the fidelity of the translational machinery, specifically the ability of an aminoacyl-tRNA synthetase (aaRS) to selectively charge its cognate tRNA with the desired ncAA, while discriminating against endogenous amino acids. This guide provides an in-depth comparative analysis of the cross-reactivity of a promising ncAA, 2-Fluoro-L-homophenylalanine (2-F-HPA), with endogenous aminoacyl-tRNA synthetases.

While direct, comprehensive experimental data on 2-F-HPA remains emerging, this guide synthesizes established principles of aaRS substrate recognition, structural biology, and extensive data on related phenylalanine analogs to provide a robust predictive framework for its behavior. We will objectively compare the anticipated performance of 2-F-HPA with other alternatives, supported by established experimental methodologies, to empower researchers in making informed decisions for their experimental designs.

The Gatekeepers of Fidelity: Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This two-step reaction ensures the correct amino acid is delivered to the ribosome for protein synthesis. The high fidelity of this process is maintained through a combination of substrate binding specificity in the active site and, in many cases, a proofreading or editing mechanism that hydrolyzes misactivated amino acids or misacylated tRNAs.

Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNAPhe with phenylalanine, is a highly discriminating enzyme. Its active site is finely tuned to recognize the size, shape, and chemical properties of the phenylalanine side chain. However, the introduction of ncAAs that are structurally similar to phenylalanine, such as 2-F-HPA, presents a challenge to this fidelity.

This compound: A Candidate for Expanding the Genetic Code

This compound is a phenylalanine analog that features a fluorine atom at the ortho position of the phenyl ring and an additional methylene group in its side chain, extending it to a "homo" version of phenylalanine. The introduction of fluorine can subtly alter the electronic properties of the aromatic ring, potentially influencing protein structure and function in unique ways. The extended side chain also presents a steric challenge to the PheRS active site.

Understanding the cross-reactivity of 2-F-HPA is paramount. Ideally, it should be a substrate for an engineered, orthogonal aaRS/tRNA pair while being a poor substrate for all endogenous aaRSs. Of particular concern is its potential recognition by the wild-type PheRS, as well as by synthetases for other aromatic amino acids like Tyrosyl-tRNA synthetase (TyrRS) and Tryptophanyl-tRNA synthetase (TrpRS).

Comparative Analysis of Cross-Reactivity

To predict the cross-reactivity of 2-F-HPA, we will compare it to the well-studied non-canonical amino acid para-fluoro-L-phenylalanine (p-F-Phe) and the natural amino acids phenylalanine, tyrosine, and tryptophan.

Amino AcidStructureKey Features Relevant to aaRS RecognitionPredicted Interaction with Endogenous aaRSs
L-Phenylalanine (Phe) Natural substrate for PheRS. Fits snugly into the hydrophobic binding pocket.High affinity and catalytic efficiency with PheRS. Rejected by TyrRS and TrpRS due to lack of hydroxyl and indole groups, respectively.
This compound (2-F-HPA) Ortho-fluoro group: Introduces steric bulk and alters electrostatic potential of the ring. Homophenylalanine backbone: Elongated side chain compared to phenylalanine.PheRS: Likely a poor substrate due to steric hindrance from both the ortho-fluoro group and the extended backbone. The active site of PheRS is known to be sterically constrained. TyrRS: Unlikely to be a substrate due to the absence of the critical para-hydroxyl group required for recognition. TrpRS: Unlikely to be a substrate as it lacks the indole ring necessary for binding.
para-Fluoro-L-phenylalanine (p-F-Phe) Para-fluoro group: Minimal steric perturbation compared to hydrogen, but significantly alters the electronic character of the ring.PheRS: Known to be a substrate for wild-type PheRS from various organisms, often with high efficiency. The small size of fluorine at the para position is well-tolerated. TyrRS: Not a substrate due to the lack of the hydroxyl group. TrpRS: Not a substrate.
L-Tyrosine (Tyr) Para-hydroxyl group: Key recognition element for TyrRS. Forms crucial hydrogen bonds within the TyrRS active site.PheRS: Discriminated against by PheRS, primarily through a proofreading mechanism that hydrolyzes misacylated Tyr-tRNAPhe.[1] TyrRS: Natural substrate. TrpRS: Rejected.
L-Tryptophan (Trp) Indole ring: The defining feature for recognition by TrpRS.PheRS: Rejected due to the bulky indole group. TyrRS: Rejected. TrpRS: Natural substrate.

Expertise & Experience Insights: The causality behind predicting poor recognition of 2-F-HPA by endogenous PheRS lies in the well-documented steric constraints of the PheRS active site. Crystal structures of PheRS complexed with phenylalanine reveal a tightly packed hydrophobic pocket.[2][3] The addition of a methylene group in the side chain of homophenylalanine, compounded by the ortho-fluorine, would likely lead to significant steric clashes, preventing efficient binding and catalysis. In contrast, p-F-Phe is a known substrate for many wild-type PheRS enzymes precisely because the fluorine atom at the para position is isosteric to a hydrogen atom and does not create steric hindrance.[4]

Experimental Validation of Cross-Reactivity

To empirically determine the cross-reactivity of 2-F-HPA, a series of robust, self-validating experiments are essential.

In Vitro Aminoacylation Assays

These assays directly measure the ability of an aaRS to attach an amino acid to its cognate tRNA. A common method is the ATP-PPi exchange assay, which measures the amino acid-dependent formation of ATP from PPi, the first step of the aminoacylation reaction. Alternatively, the extent of tRNA aminoacylation can be quantified using radiolabeled amino acids or by methods that do not require radioactivity.

This protocol is adapted from established methods and provides a framework for assessing the activity of endogenous aaRSs with 2-F-HPA.

Materials:

  • Purified endogenous Phenylalanyl-tRNA synthetase (PheRS), Tyrosyl-tRNA synthetase (TyrRS), and Tryptophanyl-tRNA synthetase (TrpRS).

  • In vitro transcribed or purified total tRNA from the organism of interest.

  • This compound (2-F-HPA), L-phenylalanine, L-tyrosine, L-tryptophan.

  • ATP, MgCl₂, KCl, DTT, Tris-HCl buffer.

  • Malachite green-molybdate reagent for phosphate detection.

  • Inorganic pyrophosphatase.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, KCl, DTT, ATP, and the aaRS of interest (e.g., PheRS).

  • Initiation: Initiate the reaction by adding the amino acid (2-F-HPA or a control) and the cognate tRNA.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Quenching: At various time points, quench the reaction by adding a solution that stops the enzymatic activity (e.g., a strong acid).

  • Pyrophosphate Detection: Add inorganic pyrophosphatase to convert the pyrophosphate (PPi) produced during the reaction into two molecules of inorganic phosphate (Pi).

  • Colorimetric Measurement: Add the malachite green-molybdate reagent, which forms a colored complex with Pi.

  • Quantification: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) and determine the concentration of Pi produced, which is proportional to the aminoacylation activity.

Trustworthiness: This protocol is self-validating by including positive controls (natural amino acids) and negative controls (reactions without enzyme or tRNA). The data should demonstrate a clear dose-dependent and time-dependent increase in signal for the positive controls, providing a baseline against which to measure the activity of 2-F-HPA.

Cell-Based Reporter Assays

These assays provide an in vivo or in situ measure of ncAA incorporation into a reporter protein. A common strategy involves the use of a reporter gene (e.g., GFP, luciferase, or β-lactamase) containing a premature stop codon (e.g., an amber codon, UAG).

Materials:

  • Mammalian or bacterial cells.

  • A plasmid encoding a reporter protein (e.g., GFP) with an in-frame amber (UAG) stop codon at a permissive site.

  • A plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (if testing for specific incorporation).

  • This compound (2-F-HPA) and other amino acids.

  • Cell culture or bacterial growth media.

  • Transfection reagents (for mammalian cells).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Preparation: Culture the cells to the appropriate density.

  • Transfection/Transformation: Introduce the reporter plasmid (and the orthogonal pair plasmid, if applicable) into the cells.

  • Induction and Supplementation: Induce the expression of the reporter protein and supplement the growth medium with 2-F-HPA or control amino acids.

  • Incubation: Incubate the cells to allow for protein expression.

  • Analysis: Measure the reporter protein signal (e.g., GFP fluorescence). A signal above the background (no added ncAA) indicates read-through of the stop codon and incorporation of the amino acid.

Trustworthiness: The inclusion of a "no ncAA" control is critical to assess the level of natural stop codon read-through. A positive control with a known efficiently incorporated ncAA and its corresponding orthogonal synthetase will validate the assay system.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Aminoacyl_tRNA_Synthesis cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer aa Amino Acid aars aaRS aa->aars atp ATP atp->aars aa_amp aa-AMP-aaRS Complex aars->aa_amp ppi PPi aars->ppi aa_trna Aminoacyl-tRNA aa_amp->aa_trna amp AMP aa_amp->amp trna tRNA trna->aa_amp

Caption: The two-step mechanism of aminoacyl-tRNA synthesis catalyzed by an aminoacyl-tRNA synthetase (aaRS).

Cross_Reactivity_Logic cluster_PheRS PheRS cluster_TyrRS TyrRS cluster_TrpRS TrpRS ncAA This compound phe_site Active Site (Sterically Constrained) ncAA->phe_site Poor Fit (Steric Hindrance) tyr_site Active Site (Requires p-OH) ncAA->tyr_site No Recognition (Lacks p-OH) trp_site Active Site (Requires Indole Ring) ncAA->trp_site No Recognition (Lacks Indole) phe_editing Editing Domain phe_site->phe_editing Mischarged tRNA

Caption: Predicted interactions of this compound with the active sites of PheRS, TyrRS, and TrpRS.

Conclusion and Future Directions

Based on the structural and functional understanding of endogenous aminoacyl-tRNA synthetases, this compound is predicted to exhibit low cross-reactivity with wild-type PheRS, TyrRS, and TrpRS. This low cross-reactivity is a highly desirable characteristic for a non-canonical amino acid, as it minimizes off-target effects and ensures the fidelity of protein synthesis when an orthogonal system is employed for its incorporation.

However, it is crucial to emphasize that these are predictions based on established principles and data from similar molecules. Rigorous experimental validation using the detailed protocols provided in this guide is essential to definitively characterize the cross-reactivity profile of 2-F-HPA. Future work should focus on obtaining direct kinetic data for the interaction of 2-F-HPA with a panel of endogenous aaRSs and quantifying its mis-incorporation rate in cellular systems using mass spectrometry. Such data will be invaluable for the scientific community and will pave the way for the confident application of this compound in protein engineering and drug discovery.

References

  • Kotik-Kogan, O., Moor, N., Tworowski, D., & Safro, M. (2005). Structural basis for discrimination of L-phenylalanine from L-tyrosine by phenylalanyl-tRNA synthetase. Structure, 13(12), 1799–1807. [Link]

  • Reshetnikova, L., Moor, N., Lavrik, O., & Vassylyev, D. G. (1999). Crystal structures of phenylalanyl-tRNA synthetase complexed with phenylalanine and a phenylalanyl-adenylate analogue. Journal of molecular biology, 287(3), 555–568. [Link]

  • Safro, M., Moor, N., & Lavrik, O. (2002). Phenylalanyl-tRNA Synthetases. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Anderson, J. W., & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Biochemical Journal, 119(4), 677–690. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.